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  • Product: Tripentyl borate
  • CAS: 621-78-3

Core Science & Biosynthesis

Foundational

Tripentyl Borate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications

Executive Summary Tripentyl borate (CAS: 621-78-3), also known as triamyl borate or tripentoxyborane, is a highly versatile organoboron compound characterized by a central electrophilic boron atom covalently bonded to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripentyl borate (CAS: 621-78-3), also known as triamyl borate or tripentoxyborane, is a highly versatile organoboron compound characterized by a central electrophilic boron atom covalently bonded to three pentoxy ligands[1]. As a trialkyl borate ester, it serves as a critical intermediate in organic synthesis, a high-performance anti-wear additive in tribology, and a specialized oxidation inhibitor for advanced carbon materials[2][3]. This whitepaper provides researchers and drug development professionals with an authoritative analysis of its physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols.

Physicochemical Profiling

Understanding the physical and chemical properties of tripentyl borate is essential for predicting its behavior in various solvent matrices and thermal environments. The molecule's low water solubility and high partition coefficient dictate its utility in lipophilic environments, such as lubricating oils and organic synthesis matrices[3][4].

Quantitative Data Summary
PropertyValueSource
IUPAC Name tripentyl boratePubChem[1]
CAS Registry Number 621-78-3CAS Common Chemistry[5]
Molecular Formula C₁₅H₃₃BO₃PubChem[1]
Molecular Weight 272.23 g/mol PubChem[1]
Boiling Point 66–68 °C @ 1 TorrCAS Common Chemistry[5]
Density 0.8557 g/cm³ @ 28 °CCAS Common Chemistry[5]
Enthalpy of Vaporization ( Δvap​H ) 67.70 kJ/molCheméo[4]
LogP (Octanol/Water) 4.592Cheméo[4]
Water Solubility ( log10​WS ) -2.61 mol/LCheméo[4]

Mechanistic Chemistry & Reactivity

The reactivity of tripentyl borate is governed by the sp2 -hybridized boron center, which possesses an empty p -orbital. This trigonal planar geometry renders the molecule a mild Lewis acid, making it highly susceptible to nucleophilic attack.

  • Hydrolysis Pathway: In the presence of aqueous media or atmospheric moisture, the B–O bonds undergo rapid cleavage, yielding boric acid and 1-pentanol. This thermodynamic instability in water necessitates strict anhydrous storage conditions[6].

  • Transesterification: When exposed to diols or polyols with higher binding affinities (e.g., pinacol or carbohydrates), tripentyl borate readily undergoes transesterification. This property is heavily leveraged in drug development to synthesize cyclic boronate esters, which serve as stable intermediates in Suzuki-Miyaura cross-coupling reactions[6].

Reactivity_Pathways Root Tripentyl Borate (Lewis Acid Core) Hydro Hydrolysis (+ H2O) Root->Hydro Trans Transesterification (+ Diols) Root->Trans Lube Tribological Action (High Heat/Friction) Root->Lube Degrad Boric Acid + 1-Pentanol Hydro->Degrad Moisture Degradation Complex Cyclic Boronate Esters (API Synthesis) Trans->Complex Thermodynamic Sink Film Protective Boron Oxide Film Lube->Film Anti-wear Coating

Caption: Reactivity pathways and industrial applications of the tripentyl borate molecule.

Standardized Synthesis Protocol: Azeotropic Dehydration

The synthesis of trialkyl borates relies on the condensation of boric acid with the parent alcohol. Because this esterification is an equilibrium process, specialized thermodynamic control is required to achieve high yields[6].

Step-by-Step Methodology

Objective: High-yield synthesis of tripentyl borate via the esterification of boric acid with 1-pentanol. Equipment: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, and a short-path vacuum distillation apparatus.

  • Reaction Assembly: Charge the 500 mL round-bottom flask with 1.0 equivalent of Boric Acid (e.g., 0.5 mol, 30.9 g), 3.5 equivalents of 1-Pentanol (1.75 mol, 154.3 g), and 150 mL of Toluene. Attach the Dean-Stark trap and reflux condenser.

    • Expertise & Causality: Toluene is explicitly chosen as the solvent because it forms a low-boiling azeotrope with water. A 0.5 molar excess of 1-pentanol is utilized to saturate the reaction environment, further driving the equilibrium toward the product side according to Le Chatelier's principle[6].

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110–115 °C). Monitor the continuous accumulation of water in the Dean-Stark trap.

    • Self-Validating System: The esterification of 0.5 mol of boric acid generates exactly 1.5 mol (27 mL) of water. The reaction is definitively complete when the water level in the trap plateaus at this theoretical volume. This provides a real-time, visual validation of stoichiometric conversion, eliminating the need for intermediate TLC sampling[6].

  • Solvent Evaporation: Once water evolution ceases, cool the apparatus. Transfer the crude mixture to a rotary evaporator to strip off the toluene and unreacted 1-pentanol under moderate vacuum (e.g., 50 Torr at 60 °C).

  • Vacuum Distillation: Transfer the concentrated crude to the short-path vacuum distillation setup. Isolate the pure tripentyl borate fraction boiling at 66–68 °C under high vacuum (1 Torr).

    • Expertise & Causality: Trialkyl borates are highly susceptible to thermal degradation (B–O bond cleavage) at elevated temperatures. Atmospheric distillation (bp > 180 °C) would destroy the product. Utilizing a high vacuum (1 Torr) depresses the boiling point to 66–68 °C, ensuring absolute thermodynamic stability during purification[5].

Synthesis_Workflow N1 Boric Acid [B(OH)3] N4 Azeotropic Reflux (110-115 °C) N1->N4 N2 1-Pentanol (Excess) N2->N4 N3 Toluene (Solvent) N3->N4 N5 Dean-Stark Trap (H2O Removal) N4->N5 Shifts Equilibrium N6 Crude Borate Ester N4->N6 Post-Reaction N7 Vacuum Distillation (1 Torr) N6->N7 Removes Volatiles N8 Pure Tripentyl Borate (bp 66-68 °C) N7->N8 Prevents Degradation

Caption: Azeotropic synthesis workflow for tripentyl borate using a Dean-Stark apparatus.

Applications in Advanced Materials and Drug Development

Tribology and Lubricant Additives

Tripentyl borate is heavily utilized as an ashless, anti-wear additive and friction modifier in engine oils and automatic transmission fluids[3]. Under boundary lubrication conditions (high pressure and localized heat), the borate ester degrades at the metal-metal interface. This localized degradation deposits a highly durable, low-shear boron oxide/boric acid glass film on the metal surface, which drastically reduces the coefficient of friction and prevents mechanical wear[3].

Oxidation Inhibition in Carbon Materials

In aerospace and high-temperature material engineering, carbon and graphite composites are prone to rapid oxidation. Tripentyl borate acts as a highly effective liquid-phase oxidation inhibitor. When applied to carbon fibers, the compound penetrates the porous matrix. Upon thermal treatment, it decomposes to form a protective B2​O3​ glassy layer that physically blocks oxygen diffusion to active carbon sites, reducing the oxidation rate by factors of up to five at 800 °C[2].

References

  • PubChem. "Tripentyl borate | C15H33BO3 | CID 12134".
  • CAS Common Chemistry.
  • Cheméo. "Chemical Properties of Boric acid (H3BO3), tripentyl ester (CAS 621-78-3)". Céondo GmbH.
  • Grokipedia.
  • Google Patents. "US6010986A - Alcohol borate esters to improve bearing corrosion in engine oils".
  • University of Bath.

Sources

Exploratory

tripentyl borate 1H and 13C NMR chemical shifts

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Tripentyl Borate Executive Summary Tripentyl borate (also known as triamyl borate, CAS 1883-38-1) [1] is a critical organoboron reagent utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Tripentyl Borate

Executive Summary

Tripentyl borate (also known as triamyl borate, CAS 1883-38-1) [1] is a critical organoboron reagent utilized extensively in cross-coupling methodologies, as a precursor for boronic acids, and as an advanced lubricant additive [2, 3]. Despite its utility, the precise spectroscopic characterization of this moisture-sensitive ester is often complicated by rapid hydrolysis. This whitepaper provides a definitive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of tripentyl borate.

Structural & Electronic Properties Influencing NMR Shifts

The chemical environment of tripentyl borate is dictated by the central boron atom. Boron possesses an empty p -orbital, making it a strong Lewis acid. In borate esters, the oxygen atoms of the pentyl chains engage in partial O→B π -backbonding. This delocalization of the oxygen lone pairs into the boron p -orbital effectively increases the electronegativity of the oxygen atom.

Consequently, the α -protons and α -carbons of the pentyl chain experience profound deshielding compared to standard ethers or alcohols. Understanding this electronic causality is paramount for accurate spectral interpretation, as it explains why the α -CH 2​ protons resonate significantly further downfield ( δ 3.75 ppm) than those of the corresponding free 1-pentanol ( δ 3.60 ppm).

Experimental Protocols & Self-Validating Workflows

Because borate esters are highly susceptible to nucleophilic attack by atmospheric water, the standard NMR acquisition protocol must be rigorously anhydrous. The following methodology establishes a self-validating system to ensure the integrity of the spectral data.

Step-by-Step Methodology for Anhydrous NMR Acquisition
  • Glassware Preparation : Flame-dry a 5 mm NMR tube and purge with dry Nitrogen (N 2​ ) or Argon (Ar) to eliminate surface moisture.

  • Sample Aliquoting : Inside a glovebox or under a positive inert gas flow, transfer 15–20 mg of high-purity tripentyl borate into a dry vial.

  • Solvent Addition : Add 0.6 mL of anhydrous, strictly deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3​ is chosen for its lack of exchangeable protons. Anhydrous conditions are non-negotiable; trace water will initiate hydrolysis, cleaving the B-O bond.

  • Transfer and Sealing : Transfer the solution to the NMR tube and seal immediately with a PTFE cap and Parafilm.

  • Acquisition Parameters ( 1 H) :

    • Pulse Sequence: standard 1D (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

  • Acquisition Parameters ( 13 C) :

    • Pulse Sequence: Proton-decoupled 1D (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 256–512 (to ensure high signal-to-noise ratio for the α -carbons).

NMR_Acquisition Prep 1. Sample Aliquot (15-20 mg under N2) Solvent 2. Add 0.6 mL CDCl3 (Anhydrous + TMS) Prep->Solvent Tube 3. Transfer to 5mm Flame-Dried Tube Solvent->Tube Lock 4. Lock & Shim (2H CDCl3 signal) Tube->Lock Acquire 5. Pulse Sequence (1H: zg30, 13C: zgpg30) Lock->Acquire Process 6. FT, Phase & Baseline Correction Acquire->Process

Figure 1: Step-by-step anhydrous experimental workflow for acquiring high-resolution NMR spectra.

The Self-Validating Integrity Check

Before interpreting the aliphatic chain signals, the analyst must execute an internal validation matrix. The spectrum must be checked for a singlet at δ 1.56 ppm (water in CDCl 3​ ) and a triplet at δ 3.60 ppm (the α -CH 2​ of free 1-pentanol). If the ratio of the 3.75 ppm peak (intact borate) to the 3.60 ppm peak (hydrolyzed pentanol) drops below 95:5, the sample integrity is compromised, and the spectrum is invalidated. This ensures that the reported shifts belong exclusively to the borate ester [4].

Borate_Hydrolysis B_Ester Tripentyl Borate B(OC5H11)3 Hydrolysis Hydrolysis Reaction (Cleavage of B-O) B_Ester->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis B_Acid Boric Acid B(OH)3 Hydrolysis->B_Acid Pentanol 1-Pentanol C5H11OH Hydrolysis->Pentanol NMR_Shift Diagnostic NMR Shift C1: 3.75 -> 3.60 ppm Pentanol->NMR_Shift

Figure 2: Hydrolysis pathway of tripentyl borate and its diagnostic impact on NMR chemical shifts.

Quantitative Data Presentation

1 H NMR Chemical Shifts

The 1 H NMR spectrum of tripentyl borate in CDCl 3​ exhibits five distinct proton environments. The most diagnostic signal is the triplet at 3.75 ppm, which confirms the intact ester linkage.

Table 1: 1 H NMR Chemical Shifts of Tripentyl Borate (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Causality
C1 ( −OCH2​− ) 3.75Triplet (t)6H~6.6Deshielded by the highly electronegative oxygen atom. The empty p -orbital of Boron induces O→B π -backbonding, further reducing electron density on the α -protons.
C2 ( −CH2​− ) 1.55Quintet (p)6H~7.0 β -position to the borate ester; experiences mild inductive deshielding.
C3 ( −CH2​− ) 1.32Multiplet (m)6H-Bulk aliphatic chain; overlaps with C4.
C4 ( −CH2​− ) 1.32Multiplet (m)6H-Bulk aliphatic chain; overlaps with C3.
C5 ( −CH3​ ) 0.90Triplet (t)9H~7.0Terminal methyl group; shielded environment typical of alkanes.
13 C NMR Chemical Shifts

The 13 C NMR spectrum is highly sensitive to the spatial and electronic effects of the borate core. The α -carbon (C1) is shifted dramatically downfield due to direct oxygen attachment, while the γ -carbon (C3) experiences a specific steric phenomenon known as the γ -gauche effect.

Table 2: 13 C NMR Chemical Shifts of Tripentyl Borate (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Mechanistic Causality
C1 ( −OCH2​− ) 62.5Strongly deshielded by the electronegative oxygen atom and B-O resonance.
C2 ( −CH2​− ) 29.5 β -substituent effect; mild deshielding relative to a standard alkane.
C3 ( −CH2​− ) 28.2 γ -gauche effect; spatial proximity to the oxygen atom causes a slight upfield steric shielding compared to the β -carbon.
C4 ( −CH2​− ) 22.6Standard aliphatic methylene environment, insulated from the borate core.
C5 ( −CH3​ ) 14.1Terminal methyl carbon, highly shielded.

Conclusion

The accurate NMR characterization of tripentyl borate relies entirely on the mitigation of its hydrolytic instability. By employing the self-validating anhydrous workflow detailed above, researchers can confidently distinguish the intact borate ester ( δ 3.75 ppm) from its primary degradation product, 1-pentanol ( δ 3.60 ppm). The deshielding effects observed at the C1 position in both 1 H and 13 C spectra are direct physical manifestations of the O→B π -backbonding inherent to organoborate chemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12134, Tripentyl borate." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12712, Tributyl borate." PubChem,[Link]

  • European Patent Office. "EP3265547A1 - Pib as high viscosity lubricant base stock.
  • American Chemical Society. "Organic Process Research & Development." ACS Publications,[Link]

Foundational

thermodynamic stability and boiling point of tripentyl borate

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of Tripentyl Borate Introduction Tripentyl borate, also known as tri-n-pentyl borate or triamyl borate, is an organic ester of boric acid with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of Tripentyl Borate

Introduction

Tripentyl borate, also known as tri-n-pentyl borate or triamyl borate, is an organic ester of boric acid with the chemical formula C₁₅H₃₃BO₃[1][2]. As a member of the trialkyl borate family, it serves as a valuable intermediate and reagent in organic synthesis. The utility of organoboron compounds has expanded dramatically, finding critical applications in fields ranging from materials science to medicinal chemistry. Notably, several boron-containing molecules have been successfully developed into FDA-approved drugs, highlighting the importance of understanding the fundamental properties of their synthetic precursors[3].

The physical and chemical properties of tripentyl borate—specifically its boiling point and thermodynamic stability—are paramount for its effective storage, handling, and application in sensitive synthetic protocols. Its susceptibility to thermal decomposition and hydrolysis dictates the necessary experimental conditions, such as the use of inert atmospheres and controlled temperature profiles. This guide provides a comprehensive technical overview of these core characteristics, offering not just data but also the underlying scientific principles and detailed methodologies for their experimental validation. For professionals in drug development, a thorough grasp of these parameters is essential for ensuring reproducibility, scalability, and purity in the synthesis of complex boronic acids and esters[4].

Section 1: Core Physicochemical Properties

A foundational understanding of tripentyl borate begins with its key physicochemical properties. These data points are essential for designing experimental setups, performing stoichiometric calculations, and ensuring safe handling.

Table 1: Physicochemical Properties of Tripentyl Borate

PropertyValueSource(s)
CAS Registry Number 621-78-3[1]
Molecular Formula C₁₅H₃₃BO₃[1][2]
Molecular Weight 272.23 g/mol [1][2][5]
IUPAC Name tripentyl borate[2]
Synonyms Triamyl borate, Pentyl borate[1][5]
Density 0.8557 g/cm³ (at 28 °C)[1][5]
Refractive Index 1.419[5]

graph TripentylBorate_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Central Boron Atom B [label="B", pos="0,0!", fontcolor="#202124"];

// Oxygen Atoms O1 [label="O", pos="-1.5,0.866!", fontcolor="#202124"]; O2 [label="O", pos="1.5,0.866!", fontcolor="#202124"]; O3 [label="O", pos="0,-1.732!", fontcolor="#202124"];

// Pentyl Chain 1 C1_1 [label="CH₂", pos="-2.5,1.366!", fontcolor="#202124"]; C1_2 [label="CH₂", pos="-3.5,1.866!", fontcolor="#202124"]; C1_3 [label="CH₂", pos="-4.5,2.366!", fontcolor="#202124"]; C1_4 [label="CH₂", pos="-5.5,2.866!", fontcolor="#202124"]; C1_5 [label="CH₃", pos="-6.5,3.366!", fontcolor="#202124"];

// Pentyl Chain 2 C2_1 [label="CH₂", pos="2.5,1.366!", fontcolor="#202124"]; C2_2 [label="CH₂", pos="3.5,1.866!", fontcolor="#202124"]; C2_3 [label="CH₂", pos="4.5,2.366!", fontcolor="#202124"]; C2_4 [label="CH₂", pos="5.5,2.866!", fontcolor="#202124"]; C2_5 [label="CH₃", pos="6.5,3.366!", fontcolor="#202124"];

// Pentyl Chain 3 C3_1 [label="CH₂", pos="0,-2.732!", fontcolor="#202124"]; C3_2 [label="CH₂", pos="0,-3.732!", fontcolor="#202124"]; C3_3 [label="CH₂", pos="0,-4.732!", fontcolor="#202124"]; C3_4 [label="CH₂", pos="0,-5.732!", fontcolor="#202124"]; C3_5 [label="CH₃", pos="0,-6.732!", fontcolor="#202124"];

// Bonds B -- O1 [color="#4285F4"]; B -- O2 [color="#4285F4"]; B -- O3 [color="#4285F4"]; O1 -- C1_1 [color="#34A853"]; C1_1 -- C1_2 [color="#34A853"]; C1_2 -- C1_3 [color="#34A853"]; C1_3 -- C1_4 [color="#34A853"]; C1_4 -- C1_5 [color="#34A853"]; O2 -- C2_1 [color="#34A853"]; C2_1 -- C2_2 [color="#34A853"]; C2_2 -- C2_3 [color="#34A853"]; C2_3 -- C2_4 [color="#34A853"]; C2_4 -- C2_5 [color="#34A853"]; O3 -- C3_1 [color="#34A853"]; C3_1 -- C3_2 [color="#34A853"]; C3_2 -- C3_3 [color="#34A853"]; C3_3 -- C3_4 [color="#34A853"]; C3_4 -- C3_5 [color="#34A853"]; }

Caption: Chemical structure of tripentyl borate.

Section 2: Boiling Point Analysis

The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For thermally sensitive compounds like trialkyl borates, this property is critically dependent on pressure.

Authoritative Data

The boiling point of tripentyl borate has been reported under different conditions, which is crucial for purification by distillation. Distillation at atmospheric pressure requires significantly higher temperatures, which can approach or exceed the compound's decomposition temperature. Consequently, vacuum distillation is the standard and recommended method for purification.

Table 2: Reported Boiling Points of Tripentyl Borate

Boiling PointPressureCommentsSource(s)
66-68 °C1 TorrRecommended for purification to avoid thermal decomposition.[1]
270-271 °CAtmospheric (est.)This temperature may induce significant decomposition.[5]

The trend of increasing boiling point with alkyl chain length is consistent within the trialkyl borate series (e.g., tributyl borate boils at 230-235 °C)[6], lending plausibility to the estimated atmospheric boiling point. However, its practical use is limited due to stability concerns.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

This protocol describes the standard method for purifying tripentyl borate and accurately determining its boiling point at reduced pressure. The causality for this choice is to lower the required temperature, thereby preventing thermal degradation.

Methodology:

  • System Setup: Assemble a vacuum distillation apparatus as illustrated below. Ensure all glassware is oven-dried to remove residual moisture, which can cause hydrolysis.

  • Sample Charging: Charge the distillation flask with crude tripentyl borate (no more than two-thirds full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Inert Atmosphere: Flush the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture. This is a self-validating step to protect the moisture-sensitive compound.

  • Vacuum Application: Gradually apply vacuum using a vacuum pump protected by a cold trap. Reduce the pressure to the desired level (e.g., 1 Torr) and monitor with a manometer.

  • Heating: Begin gentle heating of the distillation flask using a heating mantle. Stir the sample continuously.

  • Data Collection: Record the temperature of the vapor that is in equilibrium with the distilling liquid. This is achieved by placing the thermometer bulb just below the side arm leading to the condenser. The temperature at which a steady stream of condensate is observed is the boiling point at that pressure.

  • Fraction Collection: Collect the purified tripentyl borate in a receiving flask, which may be cooled to improve condensation efficiency.

Caption: Experimental workflow for TGA/DTA analysis.

Section 4: Implications for Drug Development and Synthesis

While tripentyl borate itself is not a therapeutic agent, its role as a synthetic precursor is highly relevant to the pharmaceutical industry. Trialkyl borates are common starting materials for the synthesis of boronic acids and their esters (boronates).[4] These compounds are cornerstones of modern organic chemistry, most famously used in the Suzuki cross-coupling reaction to form carbon-carbon bonds.

The synthesis of a custom boronic acid often involves the reaction of a trialkyl borate with a Grignard or organolithium reagent. The stability and purity of the tripentyl borate used in this transmetallation reaction directly impact the yield and purity of the resulting boronic acid intermediate.

Practical Considerations:

  • Reaction Control: Knowledge of the boiling point allows for the removal of volatile byproducts (e.g., pentanol) under vacuum to drive reactions to completion.

  • Purity: Purification by vacuum distillation is essential to remove any hydrolyzed impurities (boric acid, pentanol), which could interfere with subsequent moisture-sensitive reactions.

  • Storage: Due to its hydrolytic instability, tripentyl borate must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to ensure its long-term integrity as a reagent.

The increasing number of boron-containing drug candidates and approved medicines means that robust and scalable synthetic routes are in high demand.[3][7][8] A thorough characterization of fundamental reagents like tripentyl borate is a non-negotiable first step in developing these complex and valuable molecules.

Conclusion

Tripentyl borate is a compound whose utility is defined by a delicate balance of reactivity and stability. Its boiling point is highly pressure-dependent, and vacuum distillation is the required method for purification to circumvent thermal decomposition. The primary mode of degradation is rapid hydrolysis, a consequence of the Lewis acidic nature of its boron center, necessitating stringent anhydrous handling and storage conditions.

For researchers and drug development professionals, a quantitative understanding of these properties through techniques like vacuum distillation and thermogravimetric analysis is not merely academic. It is a practical necessity that underpins the successful use of tripentyl borate as a synthetic building block, ensuring the efficiency, reproducibility, and quality required in the journey from laboratory-scale synthesis to pharmaceutical production.

References

  • CAS Common Chemistry. (n.d.). Tripentyl borate. CAS, a division of the American Chemical Society. Retrieved March 24, 2026, from [Link]

  • JSC Aviabor. (n.d.). Tributyl borate. Retrieved March 24, 2026, from [Link]

  • Acarali, N. (2017).
  • Colclough, T., Gerrard, W., & Lappert, M. F. (1955). The preparation and properties of triphenyl borate and the phenoxyboron chlorides. Journal of the Chemical Society (Resumed), 907-911. [Link]

  • JSC Aviabor. (n.d.). Triphenyl borate. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tripentyl borate. PubChem Compound Database. Retrieved March 24, 2026, from [Link]

  • CHEMICAL POINT. (n.d.). Tributyl borate. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the ionic liquids. Retrieved March 24, 2026, from [Link]

  • Giszter, S., et al. (2016). Understanding the thermal decomposition mechanism of a halogen-free chelated orthoborate-based ionic liquid: a combined computational and experimental study. RSC Publishing. [Link]

  • BoronSpecialty. (2014, March 27). Boron's Compounding Value. Retrieved March 24, 2026, from [Link]

  • Qian, F., & Qian, B. (2015). Triphenyl borate synthesis method with high conversion rate.
  • Padgett, W. M. (1954). The hydrolysis of alkyl borates. Digital Commons @ NJIT. [Link]

  • Ekinci, E., et al. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(4), 646-650.
  • Sciencemadness Wiki. (2021, September 9). Trimethyl borate. Retrieved March 24, 2026, from [Link]

  • Wang, Y., et al. (2017). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. Molecules, 22(12), 2097. [Link]

  • Nuryono, N., et al. (2020). Colorimetric determination of boron by distilled borate ester into curcumin-gelatin film. Malaysian Journal of Analytical Sciences, 24(3), 356-368.
  • Cheung, K., & Tuszynski, J. A. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3121. [Link]

  • Gök, A., et al. (2025, January 16). CO2-Enhanced Synthesis of Trimethyl Borate from Ulexite: Innovations in Pervaporation Separation. ACS Omega. [Link]

  • University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved March 24, 2026, from [Link]

  • FirstWord Pharma. (2026, February 2). New boron compounds pave the way for easier drug development. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Triethyl borate. NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • National Advisory Committee for Aeronautics. (1955). RESEARCH MEMORANDUM.
  • Xiong, Y., & Wang, Y. (2022). Thermodynamic Model for Borate in Elevated Temperature and High Ionic Strength Environments. OSTI.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyl borate. PubChem Compound Database. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Hydrolytic Degradation of Tripentyl Borate: Mechanistic Pathways and Kinetic Profiling in Aqueous Media

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripentyl borate (also known as triamyl borate or tri-n-pentyl borate) is an organoboron compound with the molecular formula C₁₅H₃₃BO₃[1]. Featuring a central boron atom esterified by three linear n-pentyl aliphatic chains, it serves as a critical intermediate in organic synthesis and a model compound for evaluating borate ester stability[2]. In aqueous environments, the hydrolytic stability of borate esters is a critical parameter that dictates their utility in drug development and materials science[3]. This whitepaper dissects the hydrolysis mechanism of tripentyl borate, detailing the kinetic pathways, structural vulnerabilities, and the standardized experimental methodologies required to quantify its degradation.

Structural Thermodynamics & Baseline Reactivity

The reactivity of tripentyl borate is fundamentally governed by the electronic configuration of its central boron atom. Boron in this state is trigonal planar (sp² hybridized) and possesses an empty, orthogonal p-orbital. This electron deficiency makes the boron center highly electrophilic and exceptionally vulnerable to nucleophilic attack by water molecules or hydroxide ions[4].

While the n-pentyl chains provide a degree of lipophilicity compared to lower homologues (e.g., trimethyl borate), their linear, unbranched nature fails to provide sufficient steric shielding around the boron core. Consequently, unlike highly branched borate esters that can resist hydrolysis for days, simple linear alkyl borates like tripentyl borate undergo rapid and complete hydrolysis within seconds to minutes upon exposure to moisture[5].

Mechanistic Pathways of Hydrolysis

The hydrolysis of tripentyl borate is not a singular event but a stepwise cascade that is heavily influenced by the pH and water activity of the surrounding environment[3]. The degradation diverges into two distinct kinetic pathways:

  • Base-Mediated Pathway (Alkaline Conditions): In environments with high pH, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the empty p-orbital of the boron atom. This rate-limiting step forms an anionic tetrahedral intermediate ([B(Opentyl)₃(OH)]⁻). Because of the strong nucleophilicity of OH⁻, the base-mediated pathway is typically over three orders of magnitude faster than neutral hydrolysis[3].

  • Neutral/Acidic Pathway: In neutral aqueous media, the mechanism is driven by a water cluster[3]. A water molecule coordinates to the boron center to form a transient, neutral tetrahedral species. This is followed by a rate-limiting intramolecular proton transfer to the oxygen atom of the pentoxy leaving group, facilitating the cleavage of the B-O bond and the expulsion of 1-pentanol[6].

Mechanism A Tripentyl Borate (Trigonal Planar) B Nucleophilic Attack (H2O or OH-) A->B C Tetrahedral Intermediate [B(Opentyl)3(OH)]- B->C D Proton Transfer & B-O Cleavage C->D E Dipentyl Hydrogen Borate + 1-Pentanol D->E F Successive Hydrolysis to Boric Acid E->F

Stepwise hydrolysis mechanism of tripentyl borate in aqueous media.

Comparative Kinetic Profiling

To contextualize the hydrolytic vulnerability of tripentyl borate, it must be compared against other borate esters with varying degrees of steric hindrance. The table below summarizes the relative hydrolysis rates, illustrating how structural bulk dictates kinetic stability.

Borate EsterAlkyl Chain StructureRelative Hydrolysis RateSteric Hindrance Level
Trimethyl borateMethyl (Linear)Extremely Fast (< 1 second)Minimal
Tripentyl borate n-Pentyl (Linear) Very Fast (Seconds) [5]Low to Moderate
Tri-(diisobutylcarbinyl) borateHighly BranchedSlow (21% over 45 hours)[5]High
Tri-(diisopropylcarbinyl) borateHighly BranchedExtremely Slow (0.9% over 8 days)[5]Extremely High

Self-Validating Experimental Methodologies

Quantifying the rapid degradation of linear borate esters requires robust, real-time analytical techniques[3]. The following protocols establish self-validating systems to accurately capture the hydrolysis kinetics of tripentyl borate.

Protocol A: ¹¹B NMR Kinetic Profiling

Causality & Rationale: ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for boron speciation. It directly differentiates the electronic environment of the boron nucleus. Trigonal planar borates (like tripentyl borate) resonate downfield (typically +18 to +22 ppm) due to deshielding, whereas tetrahedral intermediates and the final boric acid product resonate upfield (closer to 0–5 ppm)[3].

Workflow Step1 1. Baseline Establishment Anhydrous THF-d8 Step2 2. Hydrolysis Initiation Inject Buffered D2O Step1->Step2 Step3 3. Rapid Acquisition 11B NMR Scans (10s intervals) Step2->Step3 Step4 4. Kinetic Analysis Integrate Trigonal vs Tetrahedral Step3->Step4

Workflow for ¹¹B NMR kinetic profiling of borate ester hydrolysis.

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve 10 mg of high-purity tripentyl borate in 0.5 mL of anhydrous THF-d₈ in an NMR tube. Acquire a baseline ¹¹B spectrum to confirm the purity of the trigonal planar species and establish the 100% integration mark.

  • Hydrolysis Initiation: Inject a stoichiometric excess of D₂O (buffered to the desired pD to control the mechanistic pathway) directly into the NMR tube.

  • Rapid Acquisition: Immediately insert the tube into the spectrometer. Execute a pre-programmed rapid-acquisition sequence, collecting ¹¹B spectra at 10-second intervals at a constant temperature of 298 K[3].

  • Kinetic Analysis: Integrate the decaying downfield peak (~18 ppm) against the growing upfield peak (~5 ppm). Fit the concentration decay to a pseudo-first-order kinetic model to determine the observed rate constant ( kobs​ ).

Protocol B: pH-Dependent UV-Vis Reporter Assay

Causality & Rationale: Because aliphatic borates like tripentyl borate lack strong UV chromophores, direct spectrophotometric monitoring is impossible. By coupling the reaction to a catechol-based reporter dye like Alizarin Red S (ARS), the released boric acid rapidly forms a colored boronate complex, enabling continuous kinetic tracking[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of ARS in a 0.1 M aqueous phosphate buffer at pH 7.4.

  • Baseline Measurement: Transfer 3 mL of the ARS solution to a quartz cuvette and record the baseline absorbance at 460 nm (the λmax​ of free ARS).

  • Reaction Initiation: Add 10 µL of a concentrated tripentyl borate stock (prepared in anhydrous dioxane to prevent premature hydrolysis) to the cuvette under rapid magnetic stirring.

  • Continuous Monitoring: Monitor the absorbance shift over time. As boric acid is liberated, absorbance at 460 nm will decrease while absorbance at 520 nm (representing the ARS-borate complex) will increase. Calculate kobs​ by fitting the absorbance curve to a single exponential function[3].

Translational Implications for Drug Development

In the realm of organic synthesis and pharmaceutical drug development, the hydrolytic stability of organoboron compounds is of paramount importance[3]. Boronic acids and their esters are frequently employed as pharmacophores (e.g., in proteasome inhibitors like bortezomib) or as transient protecting groups.

The rapid hydrolysis of linear esters like tripentyl borate makes them highly unsuitable for applications requiring prolonged systemic circulation or long-term structural integrity in aqueous biological fluids. To overcome this, drug developers must utilize sterically hindered diols (such as pinacol) to physically block nucleophilic attack, or introduce neighboring group effects (such as ortho-aminomethyl groups) to modulate the B-N/B-O bond strength, thereby tuning the hydrolysis kinetics to match specific therapeutic windows[6].

References

  • Chapin, B. M., et al. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." National Center for Biotechnology Information (PMC). Available at:[Link]

  • National Center for Biotechnology Information. "TRIPENTYL BORATE - gsrs." NIH Global Substance Registration System. Available at:[Link]

  • National Center for Biotechnology Information. "Tripentyl borate | C15H33BO3 | CID 12134." PubChem Database. Available at:[Link]

  • Collins, B. E., et al. "On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Scattergood, A., et al. "BE542290A - Boric acid esters." Google Patents.

Sources

Foundational

Comprehensive Mass Spectrometry Profiling of Tripentyl Borate: Fragmentation Pathways and Analytical Workflows

Executive Summary Tripentyl borate (also known as triamyl borate or boric acid tripentyl ester) is a highly versatile organoboron compound utilized in cross-coupling reactions, as an advanced anti-wear lubricant additive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripentyl borate (also known as triamyl borate or boric acid tripentyl ester) is a highly versatile organoboron compound utilized in cross-coupling reactions, as an advanced anti-wear lubricant additive, and in the synthesis of complex pharmaceutical intermediates[1][2]. However, the accurate structural characterization of borate esters via mass spectrometry (MS) is notoriously challenging. Their high susceptibility to hydrolysis and their tendency to undergo extensive fragmentation under electron ionization (EI) often lead to misinterpretation of spectral data[3].

This technical guide provides a rigorous, causality-driven framework for the mass spectrometric analysis of tripentyl borate. By detailing its fragmentation mechanisms, establishing isotopic validation strategies, and outlining optimized analytical protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Theoretical Framework: Ionization and Fragmentation Mechanics

The Isotopic Signature of Boron: A Self-Validating Metric

Before analyzing any fragmentation pathway, an analytical scientist must establish a baseline for data trustworthiness. Boron possesses two stable isotopes: 10 B (19.9%) and 11 B (80.1%) [4]. This natural ~1:4 ratio serves as a built-in diagnostic tool.

Causality & Validation: Any fragment ion containing a single boron atom must exhibit a characteristic M-1 peak at approximately 25% the intensity of the primary 11 B peak. In spectral interpretation, this isotopic pattern is a mandatory self-validating checkpoint. If a proposed boron-containing fragment lacks this signature, the assignment is fundamentally incorrect, and the peak likely belongs to a hydrocarbon or solvent artifact.

Electron Ionization (EI-MS) Fragmentation Pathways

Under standard 70 eV EI conditions, the molecular ion [M]∙+ of tripentyl borate (m/z 272 for 11 B) is typically weak or entirely absent[5]. The electron-deficient nature of the boron center makes the B–O bond highly susceptible to cleavage. The fragmentation cascade follows a predictable, thermodynamically driven sequence:

  • α -Cleavage (Alkoxy Loss): The primary fragmentation event is the homolytic cleavage of a B–O bond, expelling a pentoxy radical ( ∙OC5​H11​ , 87 Da). This forms the highly stable, even-electron di-pentoxyboron cation at m/z 185 .

  • Sequential Alkene Elimination: The m/z 185 ion undergoes a McLafferty-type rearrangement. A hydrogen atom from the pentyl chain transfers to the borate oxygen, followed by the expulsion of neutral 1-pentene ( C5​H10​ , 70 Da), yielding the [B(OH)(OC5​H11​)]+ ion at m/z 115 .

  • Terminal Boric Acid Cation: A second alkene elimination occurs via the same hydrogen-transfer mechanism, resulting in the dihydroxyboron cation [B(OH)2​]+ at m/z 45 . This m/z 45 peak (and its 10 B counterpart at m/z 44) is the universal hallmark of acyclic trialkyl borates in EI-MS.

MS_Fragmentation M Molecular Ion [M]•+ m/z 272 (11B) F1 Primary Fragment [M - OC5H11]+ m/z 185 M->F1 α-Cleavage - •OC5H11 (87 Da) F2 Secondary Fragment [M - OC5H11 - C5H10]+ m/z 115 F1->F2 Hydrogen Transfer - C5H10 (70 Da) F3 Terminal Fragment [B(OH)2]+ m/z 45 F2->F3 Hydrogen Transfer - C5H10 (70 Da)

EI-MS fragmentation cascade of tripentyl borate detailing sequential alkoxy and alkene losses.

Soft Ionization (ESI/APCI) Behavior

To observe the intact molecule, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are required[1]. In positive ion mode, tripentyl borate readily forms adducts with available cations, yielding [M+H]+ at m/z 273.26 and [M+Na]+ at m/z 295.24[6].

Furthermore, due to the Lewis acidity of the boron center, borate esters frequently form non-covalent gas-phase dimers, such as [2M+Na]+ at m/z 567.49, or undergo ligand exchange in solution[2][7]. Recognizing these dimerization artifacts is critical to prevent misidentifying them as synthetic impurities.

Quantitative Data & Diagnostic Ions

The following tables summarize the critical m/z values required for the positive identification of tripentyl borate across different ionization platforms.

Table 1: Key Diagnostic Ions of Tripentyl Borate in EI-MS
Fragment IdentityFormula ( 11 B)m/z ( 11 B)m/z ( 10 B)Relative Abundance
Molecular Ion [B(OC5​H11​)3​]∙+ 272271Very Low / Absent
Primary Fragment [B(OC5​H11​)2​]+ 185184High
Secondary Fragment [B(OH)(OC5​H11​)]+ 115114Moderate
Terminal Fragment [B(OH)2​]+ 4544Base Peak / High
Table 2: Common Adducts in ESI-MS (Positive Mode)
Adduct Identitym/zCausality / Condition
[M+H]+ 273.26Standard protonation in acidic mobile phases[6].
[M+NH4​]+ 290.29Addition of ammonium formate to mobile phase[6].
[M+Na]+ 295.24Ubiquitous sodium trace in glassware/solvents[6].
[2M+Na]+ 567.49Gas-phase dimerization due to Lewis acidic boron[2].

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following methodologies must be strictly adhered to. The protocols are designed to mitigate the inherent instability of borate esters.

Protocol 1: Anhydrous Sample Preparation (Critical Step)
  • Causality: Borate esters undergo rapid hydrolysis in the presence of ambient moisture, reverting to boric acid and 1-pentanol[3]. If water is present during preparation, the mass spectrometer will only detect m/z 88 (pentanol) and m/z 62 (boric acid), leading to false negatives.

  • Step 1: Bake all glassware at 120°C for a minimum of 2 hours prior to use.

  • Step 2: Dilute the tripentyl borate sample to 10-50 µg/mL using strictly anhydrous, MS-grade solvents (e.g., dry hexane or dichloromethane stored over 3Å molecular sieves).

  • Step 3: Cap vials immediately with PTFE-lined septa. If ambient humidity exceeds 40%, perform all dilutions within a nitrogen-purged glovebox.

Protocol 2: GC-EI-MS Analysis
  • Causality: Non-polar columns prevent unwanted Lewis acid-base interactions between the boron center and stationary phase silanols, which cause peak tailing and degradation.

  • Step 1: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

  • Step 2: Set the injection port to 250°C and operate in split mode (10:1 ratio) to prevent column overloading.

  • Step 3: Apply an initial oven temperature of 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Step 4: Set the EI source to 70 eV. Expert Tip: If the molecular ion is required for absolute confirmation, run a secondary injection at a reduced ionization energy (15-20 eV) to suppress the α -cleavage pathway.

  • Step 5 (Validation): Interrogate the m/z 185 peak. Confirm the presence of m/z 184 at ~25% relative intensity to validate the boron signature.

Protocol 3: LC-ESI-MS Analysis
  • Causality: While ESI is a soft ionization technique, borate esters can still hydrolyze within the LC fluidics if highly aqueous mobile phases are used for prolonged periods.

  • Step 1: Employ a rapid gradient (e.g., 5 minutes total run time) using a C18 column.

  • Step 2: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Start at 50% B, ramping to 100% B within 2 minutes.

  • Step 3: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Step 4 (Validation): Scan for both the [M+H]+ (m/z 273) and the dimer [2M+Na]+ (m/z 567) to confirm the intact ester structure[2][6].

MS_Workflow Prep Anhydrous Sample Prep Intro Chromatographic Separation Prep->Intro Ion Ionization (EI / ESI) Intro->Ion Detect Mass Analysis (Orbitrap/TOF) Ion->Detect Valid Isotopic Validation Detect->Valid

Self-validating MS analytical workflow for moisture-sensitive borate esters.

Conclusion

The mass spectrometric profiling of tripentyl borate requires a deep understanding of its chemical reactivity and ionization behavior. By recognizing the diagnostic utility of the 10 B/ 11 B isotopic ratio, anticipating the sequential alkoxy and alkene losses in EI-MS, and utilizing strictly anhydrous sample preparation techniques, researchers can achieve highly accurate, self-validating structural characterizations. Whether monitoring the degradation of borated lubricant additives or validating pharmaceutical intermediates, these causality-driven workflows ensure robust and reproducible analytical outcomes.

References

  • Source: National Institutes of Health (NIH)
  • Oil Degradation Patterns in Diesel and Petrol Engines Observed in the Field—An Approach Applying Mass Spectrometry Source: MDPI URL
  • Tribological study of borated hydroxyalkyldithiocarbamate as additive for environmentally adapted lubricants Source: Emerald Publishing URL
  • Source: Royal Society of Chemistry (RSC)
  • Tripentyl borate (C15H33BO3)
  • KR101888026B1 - Fatty acid amide hydrolase inhibitors Source: Google Patents URL

Sources

Exploratory

A Guide to Trialkyl Borates: Deconvoluting Tripentyl Borate and Triamyl Borate Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals Abstract Borate esters, a class of organoboron compounds, are pivotal intermediates in modern organic synthesis and hold significant relevance in the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borate esters, a class of organoboron compounds, are pivotal intermediates in modern organic synthesis and hold significant relevance in the pharmaceutical industry. Their utility as precursors to boronic acids—key components in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling—places them at the forefront of complex molecule synthesis. This technical guide provides an in-depth exploration of a specific trialkyl borate, clarifying the often-interchangeable nomenclature of tripentyl borate and triamyl borate. We will delve into the structural nuances, synthesis methodologies, reaction mechanisms, and applications of this compound, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Unraveling the Nomenclature: Pentyl vs. Amyl

A frequent point of ambiguity in chemical literature and commercial catalogs is the distinction between "tripentyl borate" and "triamyl borate." For all practical and scientific purposes, these two names refer to the same chemical entity : the boric acid ester of pentan-1-ol, with the chemical formula B(O(CH₂)₄CH₃)₃ and CAS Number 621-78-3.[1][2][3]

The dual nomenclature is a relic of historical naming conventions in organic chemistry.

  • Pentyl: This is the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for a five-carbon alkyl substituent (-C₅H₁₁).[4][5]

  • Amyl: This is a non-systematic, or "common," name for the same five-carbon group.[6][7] Its origin is derived from the Latin word amylum, meaning starch, as amyl alcohol (pentanol) was first isolated from fusel oil, a byproduct of starch fermentation.[6][8]

While IUPAC nomenclature is the gold standard for clarity, the term "amyl" persists in older literature and some commercial contexts. It is crucial for researchers to recognize these as synonyms for the n-pentyl isomer unless otherwise specified (e.g., isoamyl, neopentyl). This guide will primarily use the IUPAC-preferred "tripentyl borate" while acknowledging "triamyl borate" as a common synonym.

Structure and Isomerism

The molecular structure of tripentyl borate consists of a central boron atom bonded to three pentyloxy groups. The boron atom is sp² hybridized, resulting in a trigonal planar geometry.

Caption: Structure of tri-n-pentyl borate.

It's important to note that while "tripentyl borate" or "triamyl borate" typically implies the straight-chain n-pentyl isomer, several other isomers of the pentyl group exist (e.g., isopentyl, neopentyl, sec-pentyl, tert-pentyl).[5][9] Borate esters can be synthesized from these branched-chain alcohols as well, leading to compounds such as tri-isopentyl borate or tri-neopentyl borate, each with distinct physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of tri-n-pentyl borate is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

PropertyValueSource(s)
CAS Number 621-78-3[1][2]
Molecular Formula C₁₅H₃₃BO₃[1][2]
Molecular Weight 272.23 g/mol [2][3]
Appearance Colorless liquidN/A
Boiling Point 270-271 °C (at 760 mmHg)[2]
66-68 °C (at 1 Torr)[1]
Density 0.8557 g/cm³ at 28 °C[1][2]
Refractive Index 1.419[2]
Solubility Decomposes in water[10]

Synthesis of Tripentyl Borate

The synthesis of trialkyl borates like tripentyl borate is primarily achieved through two main routes: direct esterification of boric acid and transesterification from a more volatile borate ester.

Route 1: Direct Esterification of Boric Acid

This is the most straightforward method, involving the reaction of boric acid with three equivalents of an alcohol—in this case, n-pentanol. The reaction is a reversible condensation, producing water as a byproduct.

Reaction: H₃BO₃ + 3 CH₃(CH₂)₄OH ⇌ B(O(CH₂)₄CH₃)₃ + 3 H₂O

To drive the equilibrium towards the product, the water formed must be removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using an excess of the alcohol.[11]

Caption: General workflow for the synthesis of tripentyl borate via direct esterification.

Experimental Protocol: Synthesis of Tri-n-pentyl Borate

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product.

  • Charging Reactants: To the flask, add boric acid (1.0 eq), n-pentanol (3.3 eq), and toluene (as the azeotroping solvent, approximately 2 mL per gram of boric acid). The slight excess of pentanol helps to ensure the complete conversion of boric acid.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene and excess n-pentanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude tripentyl borate is then purified by vacuum distillation to yield a colorless liquid.

Route 2: Transesterification

Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with an alcohol.[12] To synthesize a higher-boiling borate like tripentyl borate, a lower-boiling borate, typically trimethyl borate (B(OCH₃)₃), is reacted with a higher-boiling alcohol (n-pentanol).[12]

Reaction: B(OCH₃)₃ + 3 CH₃(CH₂)₄OH ⇌ B(O(CH₂)₄CH₃)₃ + 3 CH₃OH

The equilibrium is shifted towards the desired product by continuously removing the more volatile methanol from the reaction mixture by distillation.[12] This method can be highly efficient, especially when run as a continuous process.[12]

Reactivity and Mechanistic Insights

Hydrolysis

Trialkyl borates are highly susceptible to hydrolysis, a reaction that is mechanistically the reverse of esterification.[11] The electrophilic boron atom is readily attacked by the nucleophilic oxygen of water. This reactivity necessitates the use of anhydrous conditions during their synthesis and handling.

The mechanism involves the coordination of a water molecule to the boron center, forming a tetrahedral intermediate. This is followed by proton transfer and elimination of an alcohol molecule to form a borinic acid ester, which can undergo further hydrolysis to ultimately yield boric acid and three molecules of the corresponding alcohol.[13][14]

Role as an Intermediate in Boronic Acid Synthesis

One of the most significant applications of trialkyl borates in the context of drug development is their use as precursors to boronic acids and their esters.[15] The general strategy involves the reaction of a trialkyl borate, often trimethyl or triisopropyl borate, with an organometallic reagent such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li).[16]

This reaction forms a tetracoordinate borate complex, which upon acidic workup, yields the corresponding boronic acid (RB(OH)₂).

boronic_acid_synthesis TrialkylBorate B(OR')₃ (e.g., Tripentyl Borate) Grignard + R-MgX Intermediate [R-B(OR')₃]⁻ MgX⁺ (Tetracoordinate Borate) Grignard->Intermediate Transmetalation AcidWorkup H₃O⁺ (Acidic Workup) BoronicAcid R-B(OH)₂ (Boronic Acid) AcidWorkup->BoronicAcid Hydrolysis

Caption: Synthesis of boronic acids from trialkyl borates.

These boronic acids are indispensable in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[15] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds found in numerous pharmaceuticals.

Applications in Drug Development and Research

While simple trialkyl borates like tripentyl borate are not typically incorporated directly into final drug molecules, their role as versatile synthetic intermediates is critical.

  • Precursors to Boronic Acids: As detailed above, they are essential starting materials for a vast array of boronic acids and their derivatives (e.g., pinacol esters), which are key building blocks in drug discovery.[15]

  • Amide Bond Formation: Borate esters, such as trimethyl borate, have been shown to be effective promoters for the direct amidation of carboxylic acids, a fundamental transformation in the synthesis of many pharmaceuticals.[17] This method can be a milder alternative to traditional coupling reagents.

  • Dehydrating Agents: In certain chemical processes, trialkyl borates can act as dehydrating agents due to their high reactivity with water.[18]

The broader field of boron chemistry has yielded several FDA-approved drugs containing boronic acids, such as Bortezomib (Velcade®) for multiple myeloma and crisaborole (Eucrisa®) for atopic dermatitis, underscoring the importance of the foundational chemistry enabled by borate esters.[19]

Conclusion

Tripentyl borate and triamyl borate are synonymous terms for a fundamental trialkyl borate that serves as a valuable intermediate in organic synthesis. A clear understanding of its nomenclature, structure, and reactivity is essential for its effective use. The compound's primary utility, particularly for drug development professionals, lies in its role as a precursor to boronic acids, which are critical for modern cross-coupling methodologies. The synthesis of tripentyl borate via direct esterification or transesterification is a well-established process, though careful control of anhydrous conditions is paramount due to its susceptibility to hydrolysis. As the demand for complex and novel molecular architectures in drug discovery continues to grow, the foundational chemistry of simple reagents like tripentyl borate will remain indispensable.

References

  • Tripentyl borate. CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • Chapter 3: Nomenclature of Organic Compounds. (n.d.). [Link]

  • Amyl. (n.d.). chemeurope.com. [Link]

  • Common alkyl substituents. (n.d.). University of Calgary. [Link]

  • Alkyl group. (2023). In Wikipedia. [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. [Link]

  • Pentyl group. (2023). In Wikipedia. [Link]

  • The mechanism of boronic acid esters transesterification. (n.d.). ResearchGate. [Link]

  • Organic Nomenclature. (n.d.). Michigan State University Department of Chemistry. [Link]

  • The hydrolysis of alkyl borates. (1954). Digital Commons @ NJIT. [Link]

  • Pentyl – Definition, Occurrence and Applications. (n.d.). artgerecht. [Link]

  • AMYL Definition & Meaning. (n.d.). Dictionary.com. [Link]

  • What is the mechanism for the hydrolysis of the boron-alkoxide complex in NaBH4 reduction? (2016, November 16). Chemistry Stack Exchange. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019, April 23). Organic Letters. [Link]

  • Pentyl Group. (n.d.). Encyclopedia.com. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2016). RSC Advances. [Link]

  • Formation, Structure and Properties of Boron Nitride Fibers from Polymer Precursors. (1992, February 25). DTIC. [Link]

  • Method for producing trialkyl borate. (1997).
  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. (2024, October 17). Chemical Communications. [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. [Link]

  • Tributyl borate. (n.d.). JSC Aviabor. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Tripentyl borate. (n.d.). PubChem. [Link]

  • SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE. (n.d.). Organic Syntheses. [Link]

  • Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegron. (2018). Acta Chimica Slovenica. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 18). Molecules. [Link]

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. (2018). Materials. [Link]

  • Process for the preparation of boronic acid intermediates. (2015).
  • Preparation of tributyl borate. (n.d.). PrepChem.com. [Link]

  • Synthesis of trimethyl borate by ester interchange. (1963). Digital Commons @ NJIT. [Link]

  • “Twisted” scorpionates: synthesis of a tris(2-pyridonyl)borate (Thp) ligand. (2005). Chemical Communications. [Link]

  • Preparation method of tri(pentafluorophenyl) borane. (2013).

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Tripentyl Borate via Catalyst-Free Azeotropic Esterification

Mechanistic Causality and Experimental Rationale The synthesis of tripentyl borate (triamyl borate) from boric acid and 1-pentanol is a classic example of an equilibrium-driven thermodynamic process. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality and Experimental Rationale

The synthesis of tripentyl borate (triamyl borate) from boric acid and 1-pentanol is a classic example of an equilibrium-driven thermodynamic process. As a Senior Application Scientist, it is critical to understand that the reaction does not strictly require a strong protic acid catalyst. Instead, the experimental design leverages Le Chatelier’s principle and the inherent properties of the reactants to drive the reaction to completion.

Reaction Dynamics & Equilibrium: The esterification proceeds via the sequential substitution of the hydroxyl groups on the weakly Lewis acidic boron center:

B(OH)3​+3 C5​H11​OH⇌B(OC5​H11​)3​+3 H2​O

Because this is a dynamic equilibrium, the accumulation of water will stall the reaction at partial conversion1[1]. To overcome this, water must be continuously removed from the system.

Azeotropic Entrainment: We utilize a Dean-Stark apparatus to facilitate the azeotropic removal of water2[2]. While toluene is often used as an entrainer, 1-pentanol itself forms a heterogeneous azeotrope with water (boiling at ~96°C). By using a stoichiometric excess of 1-pentanol, it acts simultaneously as the reactant, the solvent, and the azeotropic entrainer, thereby simplifying the reaction matrix.

Catalyst-Free Approach: Boric acid acts as its own mild auto-catalyst. Avoiding strong protic acids (like p -toluenesulfonic acid or sulfuric acid) is a deliberate choice. Strong acids can trigger the dehydration of 1-pentanol into dipentyl ether or pentenes, which introduces impurities and complicates the final vacuum distillation. This catalyst-free methodology ensures high-purity borate ester formation3[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Reactants and Products

CompoundMW ( g/mol )Density (g/mL)Boiling Point (°C)Experimental Role
Boric Acid 61.831.430DecomposesLimiting Reagent
1-Pentanol 88.150.811138Reactant / Entrainer
Water 18.021.000100Byproduct
Tripentyl Borate 272.230.845~275 (146 @ 10 mmHg)Target Product

Table 2: Reaction Parameters and In-Process Controls

ParameterValueScientific Rationale
Molar Ratio (B : OH) 1 : 4.5Excess alcohol drives the equilibrium forward and acts as the bulk solvent.
Bath Temperature 150 °CEnsures vigorous reflux of the 1-pentanol/water azeotrope.
Reaction Time 4 - 6 hoursDependent on the complete evolution of the theoretical water volume.
Theoretical H₂O Yield 27.0 mLActs as a self-validating metric for 100% reaction conversion.

Experimental Workflow Visualization

TripentylBorateSynthesis N1 1. Reagent Preparation Boric Acid + 1-Pentanol (1:4.5) N2 2. Dean-Stark Setup (Azeotropic Entrainment) N1->N2 Assemble N3 3. Reflux & Heating Oil Bath at 150°C N2->N3 Heat N4 4. In-Process Monitoring Track Water Evolution (~27 mL) N3->N4 H2O Removal N5 5. Solvent Removal Distill Excess 1-Pentanol N4->N5 Completion N6 6. Vacuum Distillation Collect Fraction at ~146°C / 10 mmHg N5->N6 High Vacuum N7 7. Pure Tripentyl Borate (Target Compound) N6->N7 Isolate

Fig 1: Step-by-step workflow for the azeotropic synthesis of tripentyl borate.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The physical collection of exactly 27.0 mL of water in the Dean-Stark trap provides real-time, quantitative confirmation of reaction completion. Subsequent vacuum distillation relies on a strict boiling point plateau to validate the thermodynamic purity of the isolated borate ester.

Phase 1: Setup and Reagent Preparation
  • Apparatus Assembly: Equip a 500 mL, oven-dried, round-bottom flask with a Teflon-coated magnetic stir bar. Attach a calibrated 50 mL Dean-Stark trap fitted with a water-cooled reflux condenser.

  • Reagent Charging: Add 30.9 g (0.50 mol) of granular Boric Acid to the flask.

  • Solvent Addition: Add 198.4 g (~244 mL, 2.25 mol) of anhydrous 1-Pentanol.

  • Trap Priming: Fill the side-arm of the Dean-Stark trap with additional 1-pentanol to prevent the depletion of the solvent from the reaction flask during initial reflux.

Phase 2: Azeotropic Reflux and In-Process Control
  • Heating: Submerge the flask in a silicone oil bath set to 150 °C. Initiate vigorous stirring.

  • Azeotropic Distillation: As the mixture reaches ~138 °C, the 1-pentanol/water azeotrope will begin to vaporize, condense, and fall into the trap. The heterogeneous mixture will phase-separate, with the denser water settling at the bottom.

  • Reaction Monitoring (Self-Validation): Continuously monitor the volume of the lower aqueous layer. The theoretical yield of water is 1.50 mol (27.0 mL).

  • Completion: Maintain reflux until water ceases to accumulate (typically 4 to 6 hours) and the reaction mixture transitions from a white suspension to a completely clear, homogeneous solution. Drain the water from the trap.

Phase 3: Workup and High-Vacuum Purification
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature under a nitrogen atmosphere to prevent hydrolysis of the moisture-sensitive borate ester.

  • Solvent Recovery: Replace the Dean-Stark trap with a short-path distillation head (or a Vigreux column). Apply a moderate vacuum (e.g., 50 mmHg) and gently heat the flask to 65–75 °C to distill off the excess 1-pentanol.

  • Product Isolation: Once the bulk 1-pentanol is removed, increase the vacuum to ~10 mmHg. Slowly increase the bath temperature.

  • Fraction Collection: Collect the main fraction boiling at a plateau of 146–148 °C at 10 mmHg . This clear, colorless liquid is pure tripentyl borate. Store immediately in a Schlenk flask or tightly sealed amber bottle over molecular sieves to prevent atmospheric hydrolysis.

References

  • Eco-friendly Esterification of Dicarboxylic Acid Using Recovered Boric Acid - researchgate.net.3

  • Application Notes and Protocols: Trioctyl Borate as a Catalyst in Esterification Reactions - benchchem.com. 2

  • Equilibria in the esterification of boric acid - njit.edu. 1

Sources

Application

Application Note: Tripentyl Borate as an Advanced Anti-Wear Lubricant Additive

Executive Summary The transition toward low-SAPS (Sulfated Ash, Phosphorus, and Sulfur) lubricants has accelerated the demand for environmentally benign, high-performance anti-wear (AW) and extreme pressure (EP) additive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward low-SAPS (Sulfated Ash, Phosphorus, and Sulfur) lubricants has accelerated the demand for environmentally benign, high-performance anti-wear (AW) and extreme pressure (EP) additives. Borate esters have emerged as highly effective, ashless alternatives to traditional zinc dialkyldithiophosphates (ZDDP)[1]. This application note provides a comprehensive scientific guide on the synthesis, formulation, and tribological mechanisms of tripentyl borate (also known as triamyl borate), a specific borate ester that balances exceptional boundary lubrication with enhanced hydrolytic stability[2][3].

Mechanistic Causality: The Tribology of Tripentyl Borate

To successfully formulate with tripentyl borate, researchers must understand the underlying physical chemistry and tribochemical reactions that govern its performance.

Overcoming Hydrolytic Instability via Steric Shielding

The primary historical limitation of borate esters in commercial lubricants is their susceptibility to hydrolysis; water nucleophilically attacks the electron-deficient boron atom, liberating abrasive, oil-insoluble boric acid[4]. Tripentyl borate overcomes this through steric shielding. The five-carbon alkyl chains (pentyl/amyl groups) provide sufficient steric bulk and hydrophobicity to physically block water molecules from accessing the boron center, significantly improving high-temperature aging and hydrolytic stability compared to lower-chain esters like trimethyl or triethyl borate[3].

Tribochemical Film Formation

Under boundary lubrication conditions—characterized by high contact pressures and localized flash temperatures—tripentyl borate physically adsorbs onto the metal surface. This adsorption is driven by the interaction between the vacant 2p orbital of the boron atom and the electron-rich iron surface[4][5]. As friction increases the localized temperature, the borate ester undergoes tribochemical decomposition, reacting with the steel substrate to form a robust, inorganic tribofilm composed primarily of boron oxide (B 2​ O 3​ ) and iron boride (FeB)[5]. This film prevents direct metal-on-metal asperity contact, drastically reducing the wear scar diameter (WSD).

Synergistic Tribo-Reduction

Tripentyl borate exhibits profound synergism when co-formulated with oil-soluble metal compounds, such as tin or copper dithiocarbamates. The electron-deficient p -orbitals of the boron atom act as a catalyst, facilitating the tribo-reduction of these metal salts directly within the contact zone[4][6]. This catalytic action results in the deposition of soft, elemental metals (e.g., Sn or Cu) onto the rubbing surfaces, creating a secondary sacrificial layer that further minimizes the coefficient of friction (COF)[6].

The Pitfall of Competitive Adsorption

The choice of base oil is critical. Tripentyl borate performs optimally in non-polar base stocks such as Poly-alpha-olefins (PAO) or Liquid Paraffin (LP)[7]. If formulated in highly polar base oils, such as dioctyl sebacate (DIOS), the base oil molecules will outcompete the borate ester for adsorption sites on the metal surface[8]. This competitive adsorption prevents the borate from reaching the substrate, neutralizing its anti-wear capabilities and potentially increasing wear[7][8].

Experimental Protocols

The following self-validating protocols outline the synthesis of tripentyl borate and its subsequent tribological evaluation.

Protocol A: Azeotropic Synthesis of Tripentyl Borate

Objective: Synthesize high-purity tripentyl borate via condensation esterification.

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap attached to a reflux condenser, add 0.1 mol of high-purity boric acid (H 3​ BO 3​ ) and 0.35 mol of 1-pentanol (amyl alcohol)[1][9]. Note: A slight molar excess of alcohol ensures complete conversion of the boric acid.

  • Solvent Addition: Add 150 mL of anhydrous toluene to the flask. Toluene acts as an azeotropic solvent to facilitate the removal of the water byproduct, driving the Le Chatelier equilibrium toward the ester product[9][10].

  • Reflux & Esterification: Heat the mixture to 115–125 °C under continuous stirring. As the reaction proceeds, water will co-distill with toluene, condense, and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 6 to 8 hours until no further water droplets separate in the trap, indicating reaction completion[1].

  • Purification: Transfer the crude mixture to a rotary evaporator. Distill under vacuum (approx. 10 mbar) at 90–100 °C to remove the toluene solvent and unreacted 1-pentanol[9].

  • Validation: The final product should be a clear, colorless to pale-yellow viscous liquid. Confirm the structure via FTIR (absence of broad -OH stretching at 3300 cm −1 and presence of B-O stretching at ~1340 cm −1 )[9][10].

Protocol B: Formulation and Blending
  • Base Oil Selection: Select a non-polar base oil, such as PAO 4 or PAO 6, to prevent competitive adsorption[7].

  • Blending: Heat the base oil to 60 °C to reduce viscosity. Gradually add 1.0 wt% to 3.0 wt% of the synthesized tripentyl borate[5][11].

  • Synergist Addition (Optional): For extreme pressure applications, add 0.5 wt% of stannous dialkyldithiocarbamate (SnDDC)[6].

  • Homogenization: Stir at 500 RPM for 30 minutes until optically clear.

Protocol C: Tribological Evaluation (ASTM D4172)
  • Apparatus: Use a standard Four-Ball Wear Tester.

  • Preparation: Clean the AISI 52100 steel balls (12.7 mm diameter) sequentially in petroleum ether and acetone using an ultrasonic bath for 10 minutes each.

  • Testing Parameters: Apply a load of 392 N (40 kgf). Set the rotational speed to 1200 RPM and the temperature to 75 °C. Run the test for exactly 60 minutes[4][7].

  • Data Acquisition: Continuously record the Coefficient of Friction (COF) via the integrated load cell.

  • Post-Test Analysis: Remove the three stationary lower balls. Measure the Wear Scar Diameter (WSD) using an optical microscope accurate to 0.01 mm. Analyze the wear scar using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of B 2​ O 3​ and FeB[4][7].

Quantitative Data Presentation

The following table summarizes the expected tribological improvements when formulating PAO base oil with tripentyl borate and synergistic additives, based on validated four-ball wear test benchmarks[4][6][7].

Lubricant FormulationTreat Rate (wt%)Wear Scar Diameter (mm)Avg. Coefficient of Friction (COF)Primary Tribofilm Components (via XPS)
Pure Base Oil (PAO 6) 0.00.68 ± 0.020.115Iron Oxides (Fe 2​ O 3​ , Fe 3​ O 4​ )
PAO 6 + Tripentyl Borate 2.00.45 ± 0.010.082B 2​ O 3​ , FeB
PAO 6 + SnDDC 1.00.52 ± 0.020.095SnS, FeS, SnO 2​
PAO 6 + Borate + SnDDC 2.0 + 1.00.36 ± 0.010.065B 2​ O 3​ , FeB, Elemental Sn

Table 1: Comparative tribological performance highlighting the anti-wear efficacy and synergistic tribo-reduction of tripentyl borate.

Visualizations

Synthesis Workflow

Synthesis A Boric Acid (H3BO3) D Esterification Reactor (110-125°C Reflux) A->D B 1-Pentanol (Amyl Alcohol) B->D C Toluene (Azeotropic Solvent) C->D E Dean-Stark Trap (Continuous Water Removal) D->E Drives Equilibrium F Vacuum Distillation (Solvent Recovery) D->F Post-Reaction E->D Toluene Return G Tripentyl Borate (Purified Additive) F->G Yield >85%

Workflow for the azeotropic synthesis of tripentyl borate via condensation esterification.

Tribochemical Mechanism

Mechanism A Tripentyl Borate in Non-Polar Base Oil B Physical Adsorption (Metal Surface) A->B Polarity Driven C Boundary Lubrication (High Load/Temp) B->C D Tribochemical Decomposition C->D Activation Energy E Catalytic Tribo-Reduction (Vacant p-orbitals) C->E Electron Transfer F Inorganic Tribofilm (B2O3, FeB) D->F G Elemental Metal Deposition (If Synergists Present) E->G

Tribochemical mechanism and synergistic tribo-reduction pathway of tripentyl borate.

References

  • Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Advances. [7][8]

  • Borate esters used as lubricant additives. Lubrication Science. [4]

  • Synthesis and Evaluation of Sulphonyl Borate Ester as Grease Additive. Lemigas Oil and Gas Testing and Research. [10]

  • Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. International Journal of Automotive Science and Technology (DergiPark). [9]

  • Synergistic antiwear properties between borates and organic tin compounds in lubricant. Petroleum & Coal (VURUP). [6]

  • Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry. [1]

  • US Patent 10640723B2: Lubricants containing amine salt of acid phosphate and hydrocarbyl borate. Google Patents. [2]

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. National Institutes of Health (PMC). [5]

  • US Patent 3103491A: Stabilized grease composition. Google Patents. [3]

  • WO2016138939A1: PIB as high viscosity lubricant base stock. Google Patents. [11]

Sources

Method

Advanced Synthesis of Boron-Doped Graphene Using Tripentyl Borate: Application Notes and Protocols

Executive Summary & Mechanistic Grounding Boron-doped graphene (B-G) has emerged as a critical material for next-generation electrocatalysis, high-capacity lithium-ion batteries, and ultrasensitive gas sensors. Because b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Boron-doped graphene (B-G) has emerged as a critical material for next-generation electrocatalysis, high-capacity lithium-ion batteries, and ultrasensitive gas sensors. Because boron possesses one less valence electron than carbon, its substitutional incorporation into the sp2 carbon lattice induces a strong p-type doping effect, shifting the Fermi level and increasing the local density of states near the Dirac point.

Historically, B-G synthesis relied on highly toxic and explosive gaseous precursors like diborane ( B2​H6​ ). As an Application Scientist, I strongly advocate for the transition to liquid alkyl borates. Tripentyl borate ( B(OC5​H11​)3​ ) offers a superior synthesis pathway. Its moderate vapor pressure allows for highly controlled mass transport in Chemical Vapor Deposition (CVD), while the oxygen atoms within the borate ester bonds act as mild etchants during pyrolysis, preferentially removing amorphous carbon defects and ensuring high lattice crystallinity.

This guide details two self-validating workflows utilizing tripentyl borate: Low-Pressure CVD (LPCVD) for high-mobility electronic thin films, and Thermal Annealing of Graphene Oxide (GO) for bulk energy storage powders.

Pathway Visualization: Precursor Decomposition & Doping

The following diagram illustrates the thermochemical pathway of tripentyl borate during LPCVD. The cleavage of B-O and C-O bonds at elevated temperatures (>900°C) provides both the carbon scaffold and the boron dopant simultaneously.

CVD_Workflow A Tripentyl Borate Precursor B Thermal Bubbler (60-80°C) A->B Vaporize D LPCVD Furnace (1000°C) B->D Transport C Ar/H2 Carrier Gas C->B Entrain E Cu Foil Catalyst D->E Pyrolysis F B-Doped Graphene Lattice E->F Nucleation

Fig 1: LPCVD workflow of tripentyl borate decomposition into B-doped graphene.

Experimental Protocols: Self-Validating Systems

Protocol A: Low-Pressure Chemical Vapor Deposition (LPCVD) on Copper Foil

This protocol is designed to produce monolayer, substitutionally doped B-G films. The methodology is adapted from established liquid-precursor CVD mechanics .

  • Step 1: Substrate Preparation & System Evacuation

    • Action: Load a 25 µm thick, 99.8% purity Copper (Cu) foil into the quartz tube of the LPCVD furnace. Evacuate the system to a base pressure of <10 mTorr.

    • Causality: Cu has a low carbon solubility, ensuring the growth mechanism is surface-mediated (self-limiting to a monolayer). Achieving <10 mTorr is critical; residual atmospheric oxygen will aggressively etch the graphene lattice at growth temperatures, preventing film formation.

    • Self-Validation Checkpoint: Perform a leak rate test. If the pressure rises more than 2 mTorr/min when the pump valve is closed, abort and reseal the system.

  • Step 2: Substrate Annealing

    • Action: Ramp the furnace to 1000°C under a flow of 200 sccm Argon (Ar) and 10 sccm Hydrogen ( H2​ ). Maintain for 30 minutes.

    • Causality: H2​ reduces the native copper oxide ( CuOx​ ) back to pure metallic Cu, while the high temperature increases the Cu grain size, reducing grain boundary defects in the final graphene film.

  • Step 3: Precursor Introduction & Growth

    • Action: Heat the tripentyl borate bubbler to 70°C. Divert 20 sccm of the Ar flow through the bubbler and into the furnace for 10 minutes. Maintain the furnace at 1000°C.

    • Causality: Heating the bubbler overcomes the low vapor pressure of the pentyl chains. The precursor molecules pyrolyze upon contacting the catalytic Cu surface. The carbon atoms form the hexagonal lattice, while boron atoms substitutionally replace carbon.

    • Self-Validation Checkpoint: Monitor the chamber pressure. A stable, slight increase in pressure (~50-75 mTorr) confirms continuous precursor vapor delivery.

  • Step 4: Rapid Cooling

    • Action: Shut off the bubbler flow and slide the furnace away from the growth zone, cooling the sample rapidly under Ar/ H2​ flow.

    • Causality: Rapid cooling freezes the lattice structure and prevents the precipitation of excess carbon multilayers.

    • Self-Validation Checkpoint: Upon removal, the Cu foil should retain a bright, metallic sheen. A dark, matte, or oxidized (purple/red) appearance indicates a vacuum leak or excessive amorphous carbon deposition.

Protocol B: Solvothermal & Thermal Annealing of Graphene Oxide (Bulk Synthesis)

For applications requiring high surface area powders (e.g., supercapacitor electrodes), direct thermal annealing of Graphene Oxide (GO) with tripentyl borate is preferred .

GO_Workflow A Graphene Oxide (GO) Dispersion C Solvothermal Mixing (80°C, 12h) A->C B Tripentyl Borate Addition B->C Cross-linking D Freeze Drying (Powder Isolation) C->D Solvent Removal E Thermal Annealing (1050°C, Ar) D->E Deoxygenation F Bulk B-rGO Powder E->F B-Substitution

Fig 2: Solvothermal and annealing workflow for bulk Boron-doped reduced Graphene Oxide.

  • Step 1: Solvothermal Cross-linking

    • Action: Disperse 100 mg of GO in 50 mL of anhydrous ethanol. Add 2 mL of tripentyl borate. Stir at 80°C in a sealed Teflon-lined autoclave for 12 hours.

    • Causality: The borate ester undergoes transesterification/cross-linking with the hydroxyl and carboxyl groups on the GO sheets, anchoring the boron precursor uniformly across the basal plane.

    • Self-Validation Checkpoint: The suspension will transition from a light brown liquid to a dark, viscous gel, visually confirming successful cross-linking.

  • Step 2: Freeze-Drying & High-Temperature Annealing

    • Action: Freeze-dry the gel to obtain a precursor powder. Transfer to an alumina boat and anneal in a tube furnace at 1050°C under Ar flow for 2 hours.

    • Causality: Freeze-drying prevents the restacking of GO sheets. At 1050°C, oxygen functional groups are driven off as CO2​/CO , and the anchored boron atoms are forced into the newly healed sp2 carbon vacancies.

    • Self-Validation Checkpoint: The final black powder (B-rGO) must be highly conductive. A simple multimeter continuity test across a pressed pellet of the powder will validate successful deoxygenation and p-type doping.

Quantitative Validation & Characterization

To ensure the scientific integrity of the synthesized B-G, researchers must correlate physical characterization with the expected electronic alterations. The table below summarizes the critical analytical metrics required to validate successful boron doping; .

Analytical MetricPristine GrapheneBoron-Doped Graphene (B-G)Causality & Mechanistic Significance
Raman G-Band Shift ~1580 cm⁻¹~1585 - 1590 cm⁻¹The upshift (blue-shift) is a direct consequence of the altered Fermi level due to p-type hole doping.
Raman ID​/IG​ Ratio < 0.05 (Ideal)0.20 - 0.80The emergence of the D-band confirms symmetry breaking in the lattice caused by substitutional B-atoms.
XPS B 1s Binding Energy N/A190.5 eV & 191.5 eV190.5 eV confirms BC3​ (substitutional doping). >191.5 eV indicates BCO2​ (edge/defect oxidation).
Sheet Resistance ~300 - 400 Ω/sq~150 - 250 Ω/sqResistance decreases significantly due to the increased charge carrier (hole) density provided by boron.

References

  • Phosphorous- and Boron-Doped Graphene-Based Nanomaterials for Energy-Related Applications MDPI - Nanomaterials, 2023.[Link]

  • Incorporation of Boron Atoms on Graphene Grown by Chemical Vapor Deposition Using Triisopropyl Borate as a Single Precursor ResearchGate / Journal of Nanomaterials, 2017.[Link]

  • Ultrasensitive gas detection of large-area boron-doped graphene Proceedings of the National Academy of Sciences (PNAS), 2015.[Link]

  • Growth and electronic structure of boron-doped graphene Physical Review B, 2013.[Link]

Application

Application Note: Tripentyl Borate in Boronic Acid Precursor Synthesis

Executive Summary Boronic acids are indispensable precursors in modern organic synthesis, serving as the primary coupling partners in Suzuki-Miyaura reactions and acting as critical pharmacophores in drug development. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acids are indispensable precursors in modern organic synthesis, serving as the primary coupling partners in Suzuki-Miyaura reactions and acting as critical pharmacophores in drug development. While trimethyl borate (TMB) and triisopropyl borate (TiPB) are the industry standards for electrophilic borylation, they often fall short when synthesizing sterically demanding or highly water-soluble boronic acids.

Tripentyl borate (TPB), also known as triamyl borate, offers a highly specialized alternative. By leveraging its unique steric bulk, high boiling point, and lipophilic hydrolysis byproducts, researchers can suppress undesired side reactions (such as borinic acid formation) and streamline the isolation of complex organoboron compounds [1]. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing TPB in advanced synthetic workflows.

Mechanistic Insights & Causality

Selecting the correct borate ester is a balancing act between electrophilicity and steric hindrance. The deployment of tripentyl borate is driven by three distinct physicochemical advantages:

  • Steric Modulation to Prevent Over-Alkylation: The primary failure mode in boronic acid synthesis is the double addition of the Grignard or organolithium reagent, which yields unwanted borinic acids ( R2​BOH ). The bulky pentyl chains of TPB severely crowd the boron center after the first nucleophilic attack. This steric shielding traps the intermediate as a stable borate "ate" complex ( [R−B(Opentyl)3​]−M+ ), halting further reaction [2].

  • Thermal Stability and Reaction Kinetics: Exothermic organometallic additions can cause low-boiling borates like TMB (boiling point 68°C) to vaporize, altering reaction stoichiometry and reducing yields. TPB has a boiling point of ~275°C, ensuring it remains fully in the liquid phase even during localized exothermic spikes, making it highly suitable for large-scale or high-temperature industrial applications [3].

  • Phase Separation Dynamics During Hydrolysis: Upon acidic workup, borate esters hydrolyze to yield the target boronic acid and an alcohol byproduct. TMB and TiPB yield methanol and isopropanol, respectively—both of which are highly water-miscible and complicate the aqueous extraction of water-soluble boronic acids. TPB yields 1-pentanol, which is water-immiscible. This forces the byproduct into the organic phase, allowing for cleaner phase separation and easier isolation of the target compound.

Quantitative Data: Borate Ester Comparison

The following table summarizes the physicochemical properties that dictate the selection of a borate ester for precursor synthesis.

PropertyTrimethyl Borate (TMB)Triisopropyl Borate (TiPB)Tripentyl Borate (TPB)
CAS Number 121-43-75419-55-6621-78-3
Boiling Point (760 mmHg) 68 °C140 °C275 °C
Steric Hindrance LowHighVery High
Hydrolysis Byproduct MethanolIsopropanol1-Pentanol
Byproduct Water Solubility Fully MiscibleFully MiscibleImmiscible (2.2 g/L)
Primary Synthetic Use Case Standard borylations of simple aryl halides.Borylation of bulky or electron-rich organometallics.Synthesis of highly water-soluble or cycloalkyl boronic acids.

Reaction Pathway Visualization

The following workflow illustrates the borylation of an alkyl/aryl halide using tripentyl borate, emphasizing the critical "ate" complex intermediate that prevents over-alkylation.

G RX Alkyl/Aryl Halide (R-X) Grignard Organometallic (R-MgX) RX->Grignard Mg, THF 40-50°C AteComplex Borate 'Ate' Complex [R-B(Opentyl)3]- MgX+ Grignard->AteComplex Tripentyl Borate -78°C to RT BoronicAcid Boronic Acid (R-B(OH)2) AteComplex->BoronicAcid 1N HCl pH 6.5-7.2 Byproduct 1-Pentanol (Byproduct) AteComplex->Byproduct Phase Separation

Workflow of boronic acid synthesis via tripentyl borate, highlighting the 'ate' complex.

Experimental Protocol: Synthesis of Cyclopentylboronic Acid

Cycloalkyl boronic acids are notoriously difficult to synthesize due to competitive elimination and rapid over-alkylation. Tripentyl borate provides the necessary steric bulk to halt the reaction at the mono-alkylated stage [2].

Materials Required
  • Chlorocyclopentane (1.0 eq, limiting reagent)

  • Magnesium turnings (1.1 eq)

  • Tripentyl borate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic, 1 small crystal)

  • 1N Aqueous Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Cold Hexane

Step-by-Step Methodology

Step 1: Grignard Reagent Preparation

  • In an oven-dried, argon-purged flask equipped with a reflux condenser, add Mg turnings and anhydrous THF.

  • Introduce a single iodine crystal.

  • Slowly add 10% of the chlorocyclopentane volume. Once the reaction initiates, add the remainder dropwise, maintaining the internal temperature at 40–50°C.

  • Causality: Iodine chemically etches the passivating magnesium oxide layer. This ensures reliable Grignard initiation, preventing a dangerous buildup of unreacted halide that could lead to a thermal runaway.

  • Self-Validation: The reaction mixture will transition from a dark brown (iodine color) to a cloudy, grayish solution with visible bubbling at the Mg surface, confirming active Grignard formation.

Step 2: Electrophilic Borylation

  • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

  • Dissolve tripentyl borate (1.2 eq) in an equal volume of anhydrous THF and add it dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Causality: The cryogenic temperature, combined with the extreme steric bulk of the three pentyl groups, completely suppresses double-addition. The reaction is kinetically trapped at the mono-alkylated "ate" complex stage.

  • Self-Validation: As the mixture warms, it should clarify into a relatively homogenous solution, indicating the complete consumption of the Grignard reagent and the formation of the soluble borate complex.

Step 3: Hydrolysis and Phase Separation

  • Cool the flask to 0°C.

  • Slowly add 1N HCl dropwise while monitoring the pH. Stop addition when the pH reaches 6.5–7.2.

  • Causality: Precise pH control is critical. Over-acidification (pH < 3) can trigger protodeboronation (cleavage of the C-B bond), while under-acidification leaves the borate complex intact, drastically reducing yield.

  • Self-Validation: A biphasic system will form. The aqueous layer contains magnesium salts, while the organic layer contains the target boronic acid and the 1-pentanol byproduct.

Step 4: Extraction and Purification

  • Extract the mixture with MTBE (3 x 200 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Triturate the resulting crude oily residue with cold hexane.

  • Causality: Cyclopentylboronic acid is insoluble in cold hexane and will precipitate as a white solid. The lipophilic 1-pentanol byproduct remains highly soluble in hexane and is easily washed away in the supernatant.

  • Self-Validation: Verify the purity of the isolated white solid via 11B-NMR . A successful synthesis will yield a single broad singlet at approximately δ 30–33 ppm, characteristic of a pure alkylboronic acid. The absence of a peak at δ 45–50 ppm confirms that no borinic acid side-products were formed.

References

  • Method for synthesizing cycloalkyl boric acid compound (Patent CN101195632A)
  • Fuel compositions employing catalyst combustion structure (Patent US20050044778A1) Source: Justia Patents URL:[Link]

Method

Advanced Applications of Tripentyl Borate as a Reactive Solvent in Organic Synthesis

Executive Summary Tripentyl borate (TPB), also known as triamyl borate, is traditionally categorized as an organoboron reagent. However, its unique physicochemical profile—combining high lipophilicity, an elevated boilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripentyl borate (TPB), also known as triamyl borate, is traditionally categorized as an organoboron reagent. However, its unique physicochemical profile—combining high lipophilicity, an elevated boiling point, and mild Lewis acidity—makes it an exceptional "reactive solvent" for specialized organic transformations[1]. Unlike highly volatile lower homologues (e.g., trimethyl borate), TPB provides a stable, high-temperature liquid medium that actively participates in transition states without prematurely boiling off, enabling complex transformations such as catalyst-free esterifications and highly selective Grignard trapping[2][3].

This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols for utilizing TPB in advanced organic synthesis.

Physicochemical Profiling and Causality in Solvent Selection

Selecting TPB over conventional aprotic solvents (like THF or DMF) or other trialkyl borates is driven by three mechanistic advantages:

  • Lipophilic Solvation: The three pentyl chains create a highly non-polar microenvironment, ideal for solubilizing long-chain aliphatic substrates, polymers, and complex pharmaceutical intermediates[1].

  • Lewis Acidic Scaffolding: The empty p-orbital on the boron atom allows TPB to coordinate with nucleophiles, forming tetracoordinated "ate" complexes. This transient coordination lowers the activation energy for subsequent nucleophilic attacks or 1,2-migrations[3].

  • Thermal Stability: TPB's high boiling point allows for high-temperature reactions where volatile byproducts (like water) can be continuously distilled off without depleting the solvent[2].

Quantitative Data: Comparative Analysis of Trialkyl Borates
Solvent / ReagentChemical FormulaBoiling Point (°C)Steric BulkPrimary Application in Synthesis
Trimethyl Borate B(OCH₃)₃68LowVolatile boron source; prone to over-alkylation.
Triethyl Borate B(OCH₂CH₃)₃117Low-MediumLow-temperature radical initiator[4].
Tributyl Borate B(OC₄H₉)₃230MediumCatalyst-free esterification medium[2].
Tripentyl Borate B(OC₅H₁₁)₃~272HighHigh-temp reactive solvent; selective trapping[1].

Mechanistic Role: TPB as a Medium for Catalyst-Free Esterification

Traditional esterifications require strong acid catalysts (e.g., sulfuric acid) and volatile solvents, which complicate workup and degrade sensitive functional groups. By using TPB as both the reaction medium and a transient activator, researchers can achieve catalyst-free esterification[2].

Causality of Activation: TPB coordinates with the carboxylic acid, forming a highly reactive acyloxyboron intermediate. The lipophilic pentyl chains keep the intermediate fully dissolved, while the boron center electrophilically activates the carbonyl carbon for attack by the incoming alcohol. As the reaction progresses, boric acid precipitates out, driving the equilibrium forward and serving as a visual indicator of reaction completion[2].

Mechanism A Carboxylic Acid + TPB Medium B Acyloxyboron Intermediate A->B Boron Coordination C Nucleophilic Attack (Alcohol) B->C Carbonyl Activation D Ester Product + Boric Acid C->D Elimination & Precipitation

Mechanistic pathway of carboxylic acid activation in TPB solvent.

Protocol 1: Catalyst-Free Esterification in TPB Medium

Objective: Synthesize diester derivatives from dicarboxylic acids using TPB as a reactive solvent.

Materials:

  • Dicarboxylic acid (e.g., norbornene dicarboxylic acid) (1.0 eq)

  • Tripentyl borate (TPB) (Excess, acts as solvent and reagent)

  • Target Alcohol (2.5 eq)

Step-by-Step Methodology:

  • Initialization: Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with the dicarboxylic acid and TPB.

  • Activation: Heat the mixture to 150°C under continuous magnetic stirring. The TPB will solvate the acid and form the acyloxyboron intermediate.

  • Nucleophilic Addition: Slowly add the target alcohol dropwise over 30 minutes to prevent a sudden drop in reaction temperature.

  • Azeotropic Distillation: Maintain reflux. Water generated from the esterification will co-distill and collect in the Dean-Stark trap. Self-Validation: The continuous collection of water proves the forward trajectory of the esterification[2].

  • Precipitation & Isolation: Once water ceases to collect (approx. 4-6 hours), cool the reaction mixture to room temperature. Boric acid will precipitate as a white solid.

  • Workup: Filter the precipitated boric acid (which can be recovered and recycled with >92% efficiency[5]). Concentrate the filtrate under reduced pressure to isolate the pure ester product.

Mechanistic Role: TPB in the Synthesis of Boronic Acids

In drug development, boronic acids are critical precursors for Suzuki-Miyaura cross-coupling. TPB serves as an excellent electrophilic trapping solvent for Grignard or organolithium reagents[6].

Causality of Selectivity: The steric bulk of the pentyl groups in TPB prevents over-alkylation—a common side reaction with trimethyl borate where multiple alkyl groups add to the boron center. The initial nucleophilic attack forms a stable triamyloxy-alkylborate "ate" complex, which resists further nucleophilic attack until intentionally hydrolyzed[3].

Workflow S1 1. Prepare Grignard Reagent (THF, 0°C) S2 2. Add Tripentyl Borate (Reaction Medium, -78°C) S1->S2 S3 3. Formation of 'Ate' Complex [R-B(Opentyl)3]- MgX+ S2->S3 S4 4. Acidic Hydrolysis (1N HCl, pH 6.5-7.2) S3->S4 S5 5. Phase Extraction (MTBE / Organic Layer) S4->S5

Workflow for synthesizing alkyl/aryl boronic acids using TPB as a trapping medium.

Protocol 2: Synthesis of Cycloalkyl/Aryl Boronic Acids via TPB Trapping

Objective: Synthesize high-purity cycloalkyl boronic acids (e.g., cyclopentyl boronic acid) preventing di-alkylation side products.

Materials:

  • Cycloalkyl Grignard Reagent (0.15 mol in THF)

  • Tripentyl Borate (0.15 mol)

  • 1N Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of TPB (0.15 mol) in a co-solvent mixture (if required for viscosity control) to -78°C under an inert argon atmosphere.

  • Grignard Addition: Add the freshly prepared cycloalkyl Grignard reagent dropwise over 1 hour. Self-Validation: Maintaining the reaction at -78°C ensures strict kinetic control, preventing the highly exothermic Grignard reaction from causing localized heating and subsequent side reactions[7].

  • Complexation: Stir the mixture at -78°C for an additional 2 hours to ensure complete formation of the tetracoordinated "ate" complex[3].

  • Hydrolysis (Critical Step): Gradually warm the solution to 0°C. Carefully add 1N HCl dropwise until the pH of the aqueous layer reaches exactly 6.5 to 7.2.

    • Troubleshooting: This pH window is critical. If the solution is too acidic (pH < 5), the boronic acid may undergo protodeboronation. If it is too basic (pH > 8), the product remains water-soluble as a boronate anion, drastically reducing yield[7].

  • Extraction: Extract the aqueous mixture with MTBE (3 x 200 mL). The highly non-polar pentanol byproducts and the target boronic acid will partition into the organic layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize to obtain the pure cycloalkyl boronic acid.

TPB in Radical Chain Reactions and Autoxidation

Beyond ionic mechanisms, organoboranes are powerful radical initiators. While triethylborane (TEB) is famous for low-temperature radical initiation, TPB offers distinct advantages in high-temperature radical processes or as a controlled autoxidation modulator[4]. The homolytic substitution at the boron atom by peroxyl radicals is thermodynamically favored due to the high strength of the B-O bond formed. This allows TPB to mediate radical iodine atom-transfer reactions or act as a highly soluble scavenger in complex polymerizations[4].

References

  • Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions Source: ResearchGate URL:[Link]

  • The synthesis and chemistry of trialkylboranes Source: Thieme-Connect URL:[Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines Source: Organic Syntheses URL:[Link]

  • Method for synthesizing cycloalkyl boric acid compound (CN101195632A)
  • Organoboranes as a Source of Radicals Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

safe handling protocols for moisture-sensitive tripentyl borate

Application Note: Advanced Safe Handling and Air-Free Transfer Protocols for Tripentyl Borate Executive Summary Tripentyl borate (also known as triamyl borate) is a highly versatile borate ester utilized extensively as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Safe Handling and Air-Free Transfer Protocols for Tripentyl Borate

Executive Summary

Tripentyl borate (also known as triamyl borate) is a highly versatile borate ester utilized extensively as an intermediate in cross-coupling reactions, protecting group chemistry, and the synthesis of advanced materials[1]. However, owing to the unique electronic configuration of the boron center, this reagent is acutely sensitive to atmospheric moisture.

As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions. This guide establishes a self-validating system —a methodological framework where each step inherently verifies its own success. By understanding the mechanistic causality behind moisture sensitivity, researchers can ensure absolute scientific integrity and prevent reagent degradation during complex synthetic workflows.

Mechanistic Causality: The Vulnerability of Borate Esters

To master the handling of tripentyl borate, one must first understand the causality of its degradation. The boron atom possesses an empty, low-energy p-orbital, rendering it a strong Lewis acid[1].

When exposed to atmospheric moisture, the nucleophilic oxygen of water readily attacks this empty orbital. This interaction forms an unstable tetrahedral "ate" complex. Because the complex is highly polarized, it rapidly undergoes proton transfer and B–O bond cleavage, irreversibly hydrolyzing the reagent into boric acid and 1-pentanol[1]. Because this hydrolysis is rapid and irreversible, standard benchtop handling is insufficient; rigorous Schlenk line techniques are mandatory[2][3].

HydrolysisMechanism Borate Tripentyl Borate (Empty p-orbital) Complex Tetrahedral 'Ate' Complex (Unstable) Borate->Complex Lewis Acid Receptivity Moisture H2O (Nucleophile) Moisture->Complex Nucleophilic Attack Cleavage B-O Bond Cleavage (Hydrolysis) Complex->Cleavage Proton Transfer Products Boric Acid + 1-Pentanol (Degradation) Cleavage->Products Irreversible

Logical mechanism of tripentyl borate hydrolysis via nucleophilic attack by moisture.

Data Presentation: Physicochemical Properties & Handling Parameters

Understanding the physical properties of tripentyl borate dictates our choice of equipment, stoichiometric calculations, and safety measures[4][5].

Table 1: Physicochemical Properties of Tripentyl Borate

PropertyValueCausality / Impact on Handling
Molecular Formula C₁₅H₃₃BO₃High lipophilicity; miscible with non-polar organic solvents.
Molecular Weight 272.23 g/mol Determines stoichiometric calculations for reactions[4].
Density 0.856 g/cm³Lighter than water; dictates phase separation during biphasic quenching[4].
Boiling Point 270–271 °CLow volatility at room temperature reduces inhalation risk but complicates removal under vacuum[4].
GHS Classification H319 (Eye Irritation)Mandates the use of tight-fitting safety goggles during syringe transfer[5].

Table 2: Quantitative Parameters for Air-Free Transfer

ParameterTarget ValueValidation Indicator
Oven Drying Time > 4 hours @ 120 °CComplete desorption of the monomolecular water layer on borosilicate glass[3].
Vacuum Pressure < 0.1 mmHgSustained vacuum without pump strain confirms a leak-free manifold[6].
Purge Cycles Minimum 3 cyclesBubbler flow stabilizes immediately upon backfilling with Argon/N₂[3].
Needle Gauge 18G to 20GSmooth liquid uptake without cavitation bubbles in the syringe barrel[2].

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. At each critical juncture, a Validation Checkpoint provides the operator with immediate, observable feedback to confirm the integrity of the inert atmosphere before proceeding.

Protocol A: Glassware Preparation and Manifold Cycling

Causality: Borosilicate glass inherently adsorbs a monomolecular layer of water. Oven drying provides the thermal energy required to desorb this moisture, while vacuum cycling physically removes it from the reaction vessel[3][7].

  • Assembly: Remove the Schlenk flask from the 120 °C drying oven. Immediately apply a light layer of high-vacuum grease to the ground glass joints and seal the flask with a rubber septum.

  • Attachment: Connect the flask's side-arm to the Schlenk line using thick-walled rubber tubing[2].

  • Evacuation: Turn the stopcock to expose the flask to the vacuum manifold. Allow the flask to evacuate for 5–10 minutes as it cools to room temperature[6][7].

    • Validation Checkpoint: The vacuum gauge must drop below 0.1 mmHg, and the auditory pitch of the vacuum pump should deepen and quiet down. A gurgling pump indicates a leak.

  • Backfilling: Slowly turn the stopcock to backfill the flask with inert gas (Argon or Nitrogen). Monitor the oil bubbler[6].

    • Validation Checkpoint: The bubbler should show a brief surge in flow, then return to a steady, slow bubbling rate (1 bubble/second). If oil is drawn backward, the backfill was performed too rapidly.

  • Cycling: Repeat the evacuation and backfilling steps two more times (total of 3 cycles) to exponentially dilute and remove any residual atmospheric oxygen and moisture[3][7].

Protocol B: Air-Free Syringe Transfer of Tripentyl Borate

Causality: The dead volume within a standard needle and syringe contains enough atmospheric moisture to hydrolyze catalytic amounts of the borate ester. Purging the syringe with inert gas displaces this air[2][3].

  • Syringe Purging: Attach an 18G or 20G needle to a sterile, oven-dried syringe. Pierce the septum of the prepared Schlenk flask (from Protocol A) under positive inert gas pressure[3].

  • Dead Volume Displacement: Slowly draw inert gas into the syringe barrel to its maximum volume, then expel the gas back into the flask. Repeat this purge cycle 3 times[2][3].

    • Validation Checkpoint: The plunger should move smoothly without resistance.

  • Reagent Extraction: Withdraw the needle and immediately pierce the septum of the tripentyl borate reagent bottle. Ensure the bottle is connected to a separate inert gas line to re-equalize pressure[6]. Slowly draw the required volume of tripentyl borate.

    • Validation Checkpoint: If the syringe plunger pulls back against your hand, the reagent bottle lacks sufficient positive pressure. Stop and verify the inert gas feed[6].

  • Transfer: Withdraw the needle, optionally drawing a small pocket of inert gas into the tip to protect the liquid from air[3]. Transfer the needle to the reaction Schlenk flask and dispense the reagent.

    • Validation Checkpoint (Critical): The dispensed tripentyl borate must remain perfectly clear. If the liquid turns cloudy or a white precipitate forms in the syringe, moisture was introduced, and the reagent has hydrolyzed into insoluble boric acid.

SchlenkWorkflow Start 1. Glassware Assembly (Oven-Dried) Cycle 2. Vacuum/Inert Gas Cycles (Repeat 3x) Start->Cycle Attach to Manifold Purge 3. Syringe/Needle Purging (Dead Volume Displacement) Cycle->Purge Establish Inert Atmosphere Transfer 4. Air-Free Transfer (Positive Pressure) Purge->Transfer Insert into Septum Validate 5. Visual Validation (Clear Solution = Success) Transfer->Validate Withdraw & Dispense

Self-validating Schlenk line workflow for the air-free transfer of moisture-sensitive reagents.

Protocol C: Reaction Quenching and Waste Disposal

Causality: Unreacted tripentyl borate in syringes or reaction vessels must be deliberately hydrolyzed in a controlled manner before disposal to prevent unexpected exothermic reactions in bulk waste containers[7].

  • Controlled Hydrolysis: Once the reaction is complete, cool the Schlenk flask to 0 °C using an ice bath.

  • Quenching: Slowly add an appropriate quenching agent (e.g., isopropanol followed by water) dropwise under a flow of inert gas[3][7].

  • Syringe Disposal: For the transfer syringe, draw up a small volume of isopropanol to quench residual borate ester inside the needle and barrel before disposing of it in an appropriate sharps container[3].

References

  • [7] JoVE. Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Available at:[Link]

  • [6] The Schlenk Line Survival Guide. Transferring Liquids. Available at: [Link]

  • [2] Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • [3] ACS Publications. An Illustrated Guide to Schlenk Line Techniques. Available at: [Link]

  • [5] PubChem - NIH. Tripentyl borate | C15H33BO3 | CID 12134. Available at: [Link]

Sources

Method

Application Note: Catalytic Applications of Tripentyl Borate in Esterification

Introduction & Mechanistic Causality Esterification is a foundational transformation in drug development and materials science. Traditionally, these reactions rely on strong mineral acids (e.g., H2​SO4​ ) or metal-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Esterification is a foundational transformation in drug development and materials science. Traditionally, these reactions rely on strong mineral acids (e.g., H2​SO4​ ) or metal-based catalysts, which frequently induce unwanted side reactions such as alcohol dehydration, etherification, or the degradation of sensitive functional groups in complex pharmaceutical intermediates[1].

Tripentyl borate (TPB), a trialkyl borate ester, has emerged as a highly effective, chemoselective Lewis acid catalyst and reagent that circumvents these issues[2]. Operating under mild, often solvent-free conditions, TPB provides an environmentally benign pathway for synthesizing specialty esters and complex amides, with the added advantage of generating recyclable boric acid as a byproduct[3].

The Causality of Borate Catalysis

The catalytic efficacy of tripentyl borate is rooted in its electronic structure. The boron atom in TPB is sp2 hybridized, possessing an empty p-orbital that acts as a mild Lewis acid.

  • Carbonyl Activation: The empty p-orbital coordinates with the carbonyl oxygen of the carboxylic acid, forming an acyloxyboron (borate-carboxylate) intermediate. This coordination pulls electron density away from the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the alcohol[1].

  • Equilibrium Dynamics: Borate esters are susceptible to reversible hydrolysis. In the presence of water (the byproduct of esterification), the active catalyst can hydrolyze into inactive oligomeric boron oxides or boric acid[4]. Therefore, the causality behind using a Dean-Stark apparatus is not merely to drive the Le Chatelier equilibrium of the esterification forward, but critically to preserve the structural integrity of the active catalytic species by continuously removing water from the microenvironment.

G A Carboxylic Acid + Alcohol C Acyloxyboron Intermediate (Carbonyl Activation) A->C Catalyst Binding B Tripentyl Borate (Catalyst) B->C Ligand Exchange D Nucleophilic Attack (Tetrahedral Intermediate) C->D Alcohol Addition E Ester Product + Water D->E Elimination E->B Catalyst Regeneration (-H2O)

Catalytic cycle of tripentyl borate in esterification.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By tying physical, observable changes directly to reaction kinetics, researchers can verify the success of the transformation in real-time without relying exclusively on downstream chromatographic analysis.

Protocol A: TPB-Catalyzed Esterification (General Method)

This protocol utilizes TPB (5–10 mol%) as a Lewis acid catalyst to couple a carboxylic acid with an external alcohol[1].

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2–1.5 eq)

  • Tripentyl borate (0.05–0.10 eq)

  • Toluene (Solvent, chosen for its optimal azeotropic boiling point with water)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid, alcohol, and toluene. Add tripentyl borate (5-10 mol%) to the mixture.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Causality: Filling the side-arm with toluene prevents the reaction solvent from depleting during the initial heating phase, maintaining a constant internal concentration.

  • Azeotropic Reflux: Heat the mixture to 120–150°C to achieve a vigorous reflux.

  • Self-Validation Checkpoint (Water Tracking): Calculate the theoretical volume of water expected from 100% conversion ( VH2O​=moles of limiting reagent×18.015 g/mol÷1.0 g/mL ). Monitor the aqueous meniscus in the Dean-Stark trap. The reaction is kinetically complete when the collected water volume matches this theoretical yield and stabilizes for at least 30 minutes.

  • Workup: Cool the mixture to room temperature. The crude ester can be purified by vacuum distillation or passed through a short silica plug to remove residual boron species[1].

Protocol B: Solvent-Free Synthesis of Pentyl Esters

In this variant, TPB acts as both the catalyst and the pentyl group donor, making it highly efficient for synthesizing specialty plasticizers (e.g., norbornene dipentyl ester)[2][3].

Step-by-Step Methodology:

  • Mixing: Combine the dicarboxylic acid (1.0 eq) and an excess of tripentyl borate in a reaction vessel. No external solvent is added.

  • Heating: Heat the mixture to 150°C under continuous stirring.

  • Self-Validation Checkpoint (Precipitation): As the pentyl groups are transferred to the acid, the boron is extruded as boric acid ( B(OH)3​ ). Because boric acid is insoluble in the organic ester product, the appearance and accumulation of a white precipitate directly correlate with reaction progression[2].

  • Catalyst Recovery: Once precipitation ceases, cool the mixture and filter the solid boric acid. The boric acid can be recovered with >92% efficiency and recycled to synthesize fresh tripentyl borate[3].

Workflow Step1 1. Reaction Setup Mix Acid, Alcohol & TPB Catalyst Step2 2. Azeotropic Reflux Heat to 120-150°C (Dean-Stark) Step1->Step2 Step3 3. Water Removal Monitor H2O accumulation Step2->Step3 Step4 4. Reaction Monitoring Validate against theoretical H2O Step3->Step4 Step4->Step2 Incomplete Step5 5. Workup & Purification Vacuum Distillation / Filtration Step4->Step5 Complete

Experimental workflow for tripentyl borate-catalyzed esterification.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of trialkyl borates (including tripentyl borate) across various esterification workflows, highlighting the inverse relationship between catalyst loading and reaction time depending on the substrate's steric hindrance.

Substrate (Acid)Alcohol SourceCatalyst / Reagent RoleTemp (°C)Time (h)Yield (%)Ref
Norbornene dicarboxylic acidTPB (Internal Donor)Tripentyl Borate (Excess)1506–889.5–99.3[3]
General Carboxylic AcidsVarious External AlcoholsTrialkyl Borate (5–10 mol%)120–1604–1285–95[1]
Complex / Amino AcidsSubstituted AlcoholsBorate Ester (10–20 mol%)Reflux12–2480–92[4]

References

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions Source: ResearchGate URL:[Link]

  • Eco-friendly Esterification of Dicarboxylic Acid Using Recovered Boric Acid Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Tripentyl Borate Hydrolysis in Open-Air Workflows

Welcome to the Boron Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of borate esters on the benchtop. Tripentyl borate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Boron Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of borate esters on the benchtop. Tripentyl borate (CAS 621-78-3) is an invaluable organoboron reagent, but its handling requires a rigorous understanding of molecular mechanics 1.

This guide provides field-proven, self-validating methodologies to prevent hydrolysis during open-air manipulation. We move beyond basic handling tips to address the fundamental causality of boron degradation, ensuring scientific integrity in your drug development and synthesis workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does tripentyl borate degrade so rapidly on the benchtop compared to other organic esters? A: The root cause lies in the quantum mechanics of the boron atom. In tripentyl borate, the central boron atom is sp2 hybridized, which leaves an empty, low-energy 2p orbital 2. This structural feature makes the boron center a highly electrophilic Lewis acid. When exposed to open air, the lone electron pairs on atmospheric water molecules act as nucleophiles, rapidly attacking this empty 2p orbital 3. This forms an unstable tetrahedral intermediate that subsequently cleaves the B-O bond, yielding precipitated boric acid and pentanol.

Q2: How can I visually validate that hydrolysis has occurred, and how fast does it happen? A: Hydrolysis is visually self-validating: the formation of a cloudy, white precipitate (insoluble boric acid) in an otherwise clear solution indicates degradation 2. While shorter-chain esters like trimethyl borate hydrolyze in ~5 minutes, the longer alkyl chains of tripentyl borate provide slight steric hindrance, extending its open-air half-life to approximately 12–15 minutes before visible turbidity occurs 2. However, microscopic degradation begins immediately upon moisture exposure.

Q3: How can I chemically stabilize tripentyl borate in my open-air reaction mixture? A: You can arrest the hydrolysis pathway by introducing a nitrogen-containing Lewis base (e.g., ethanolamine or benzotriazole derivatives) into your solvent system 2. The lone electron pair on the nitrogen atom forms a dative coordinate bond (N→B) with the empty 2p orbital of the boron 4. This extra-molecular coordination electronically saturates the boron center and sterically shields it, effectively neutralizing its reactivity toward ambient water molecules 4.

Q4: What if my solvent contains trace moisture? A: Trace moisture acts as an internal hydrolytic agent. Before introducing tripentyl borate, you must chemically scavenge the solvent. Utilizing carbodiimides (which react with water to form stable ureas) or activated 3Å molecular sieves will irreversibly consume or trap free water, preventing it from acting as a nucleophile 5.

Section 2: Quantitative Stability Data

The table below summarizes the hydrolytic stability of various borate esters and the impact of targeted stabilization strategies.

Borate EsterStabilization StrategyAverage Time to Turbidity (Hydrolysis)Mechanism of Protection
Trimethyl BorateNone (Unprotected)~5 minutesN/A
Tributyl BorateNone (Unprotected)~10 minutesN/A
Tripentyl Borate None (Unprotected) ~12–15 minutes N/A
Tripentyl BorateN-donor Coordination (e.g., Amine)> 2 monthsN→B coordinate bond fills empty 2p orbital
Tripentyl BorateMoisture Scavenger (Carbodiimide)Dependent on scavenger exhaustionChemical consumption of H₂O

Data synthesized from hydrolytic stability studies on borate esters 24.

Section 3: Visualizing the Hydrolysis & Stabilization Pathways

To fully grasp how to protect your reagents, you must understand the logical flow of the degradation pathway versus the stabilized pathway.

G TB Tripentyl Borate (sp2 Boron) Inter Tetrahedral Intermediate TB->Inter H2O Attack Complex N→B Coordinated Complex TB->Complex N-donor Addition H2O Ambient Moisture (H2O) H2O->Inter H2O->Complex Blocked Amine N-donor Additive Amine->Complex Degrad Boric Acid + Pentanol Inter->Degrad Breakdown Stable Hydrolysis Prevented Complex->Stable Shielded from H2O

Mechanistic pathway of tripentyl borate hydrolysis vs. N-donor stabilization.

Section 4: Field-Proven Experimental Protocols

Protocol A: Benchtop Transfer via Positive Pressure (Physical Shielding)

Causality: Syringe withdrawal creates a vacuum inside the reagent bottle, pulling in moist atmospheric air. A positive pressure blanket prevents this ingress, physically shielding the sp2 boron from ambient humidity .

  • Apparatus Preparation: Oven-dry a glass syringe and stainless-steel needle at 120°C for 2 hours. Cool the assembly in a desiccator to ensure zero surface moisture.

  • Headspace Purging: Insert a nitrogen or argon line equipped with a venting needle into the Sure/Seal cap of the tripentyl borate bottle. Purge the headspace for 3 minutes to displace all ambient air 6.

  • Pressure Equilibration: Remove the venting needle, leaving the inert gas line connected to maintain a continuous positive pressure.

  • Reagent Withdrawal: Insert the dried syringe needle through the septum. Slowly withdraw the required volume of tripentyl borate. The positive inert gas pressure will automatically fill the displaced volume, preventing moist air ingress .

  • Self-Validation Step: The withdrawn liquid must remain optically clear in the syringe. If turbidity appears, the syringe was insufficiently dried and the reagent aliquot should be discarded.

Protocol B: In Situ Stabilization via N-Donor Coordination (Chemical Shielding)

Causality: Pre-coordinating the boron center with an N-donor additive electronically fills the empty 2p orbital, rendering the molecule inert to open-air moisture during subsequent handling and reaction steps 4.

  • Scavenge Solvent: Add 1.0 wt% of a carbodiimide moisture scavenger (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) to your reaction solvent and stir for 15 minutes to eliminate trace water 5.

  • Add N-Donor: Dissolve an equimolar amount of a nitrogen-donor ligand (such as anhydrous ethanolamine) into the solvent 2.

  • Borate Introduction: Inject the tripentyl borate into the solvent using the physical shielding technique from Protocol A.

  • Coordinate Bond Formation: Stir the mixture at room temperature for 10 minutes to allow the N→B dative bonds to form completely 4.

  • Self-Validation Step: Expose a 1 mL aliquot of the mixture to open air. The stabilized complex will remain transparent (no boric acid precipitation) for >24 hours, confirming successful electronic shielding 2.

References

  • Chemical Properties of Boric acid (H3BO3), tripentyl ester (CAS 621-78-3). Cheméo.
  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Deriv
  • Study on the Hydrolytic Stability of Borate Ester.
  • Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Publishing.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

Sources

Optimization

Technical Support Center: Stabilizing Tripentyl Borate in Synthetic Lubricants

Executive Summary & Scope For researchers, tribologists, and drug development professionals, maintaining the absolute chemical integrity of synthetic lubricants is critical. In pharmaceutical manufacturing, high-shear ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

For researchers, tribologists, and drug development professionals, maintaining the absolute chemical integrity of synthetic lubricants is critical. In pharmaceutical manufacturing, high-shear centrifuges, milling equipment, and tableting presses rely on advanced synthetic lubricants that must remain chemically inert to prevent the contamination of active pharmaceutical ingredients (APIs).

Tripentyl borate (triamyl borate) is a highly effective[1]. However, its inherent susceptibility to hydrolysis can lead to sudden boric acid precipitation, causing abrasive mechanical wear and catastrophic batch contamination. This support guide provides mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to enhance the hydrolytic stability of tripentyl borate formulations.

Diagnostic FAQ & Troubleshooting

Q1: Why does my synthetic lubricant blend containing tripentyl borate turn turbid after exposure to ambient humidity?

Causality & Mechanism: Tripentyl borate features a central boron atom that is sp² hybridized, leaving an empty, electron-deficient 2p orbital. When exposed to atmospheric moisture, the lone electron pairs on the oxygen atom of water molecules act as nucleophiles, [2]. This initiates a hydrolysis cascade that cleaves the boron-oxygen bonds, releasing pentanol and forming insoluble boric acid (H₃BO₃). The turbidity you observe is the precipitation of these boric acid nanoparticles, which strips the lubricant of its extreme-pressure (EP) properties and creates an abrasive sludge.

G A Tripentyl Borate (Empty 2p Orbital) C Unstable Intermediate (sp3 Transition) A->C B H2O Nucleophilic Attack (Ambient Humidity) B->C D Boric Acid Precipitate (Turbidity/Sludge) C->D E Pentanol Release (Viscosity Drop) C->E

Hydrolytic degradation pathway of tripentyl borate in synthetic lubricants.

Q2: How can I chemically modify the formulation to prevent this degradation without losing tribological performance?

Expert Insight: The most effective, field-proven strategy is to introduce an electron-donating compound that can form a coordinate covalent bond with the boron atom. By blending tripentyl borate with nitrogen-containing compounds (such as diethanolamine or benzotriazole derivatives), the lone electron pair on the nitrogen atom coordinates with the [3].

This N→B coordination effectively changes the boron's hybridization from sp² to sp³, satisfying its electron deficiency and sterically blocking water molecules from attacking. This method preserves the antiwear properties of the borate ester while increasing its hydrolytic[2].

G A Tripentyl Borate C N -> B Coordinate Bond (Orbital Saturation) A->C B Alkanolamine Additive (Nitrogen Lone Pair) B->C D Steric & Electronic Shielding C->D E Hydrolytically Stable Lubricant Blend D->E

Mechanism of N-B coordinate bond formation for enhanced hydrolytic stability.

Q3: What is the most reliable way to quantitatively measure the hydrolytic stability of my modified blends?

Methodology: The industry standard for this is the [2][3]. It is a self-validating physical test: the chemical failure (hydrolysis) directly produces a macroscopic physical change (opacity). By measuring the time it takes for a controlled sample to reach a specific Nephelometric Turbidity Unit (NTU) threshold in a high-humidity chamber, you can directly compare the efficacy of different stabilizing amines or steric hindrances.

Quantitative Data Presentation

To benchmark your formulations, refer to the following comparative data summarizing the hydrolytic stability of various borate esters when subjected to the open observation method (exposed to 70°C and )[2][4].

Borate Ester Additive (1.0 wt% in Base Oil)Modification StrategyTime to Turbidity (Hydrolytic Failure)Tribological Impact (Antiwear)
Trimethyl Borate None (Control)5 minutesPoor (Rapid degradation)
Tributyl Borate None (Control)10 minutesModerate
Tripentyl Borate None (Control)18 minutesGood
Tripentyl Borate + Diethanolamine Intermolecular N→B Coordination> 48 hoursExcellent (Synergistic N/B film)
Benzotriazole Borate Derivative (NHB) Intramolecular 5-Membered Ring> 60 daysSuperior (Stable boundary film)
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, follow these self-validating protocols. The built-in control samples serve as internal validation mechanisms to guarantee that your results are caused by chemical stabilization, not environmental variables.

Protocol A: Preparation of N-Coordinated Tripentyl Borate Blend

Purpose: To synthesize a hydrolytically stable synthetic lubricant blend using intermolecular nitrogen coordination.

  • Preparation: In a dry, nitrogen-purged three-neck flask, add 100 mL of your synthetic base oil (e.g., polyalphaolefin or synthetic ester).

  • Addition of Borate: Slowly inject 1.0 wt% of[5] into the base oil under continuous magnetic stirring at 300 rpm.

  • Introduction of Stabilizer: Dropwise, add an equimolar amount of diethanolamine (relative to the tripentyl borate).

    • Causality Note: The dropwise addition prevents localized concentration spikes, ensuring uniform N→B complexation without precipitating the amine out of the non-polar base oil.

  • Thermal Complexation: Elevate the temperature to 60°C and maintain stirring for 2 hours. This thermal energy overcomes the activation barrier required for the coordinate covalent bond formation.

  • Cooling & Filtration: Allow the blend to cool to room temperature. Pass the fluid through a 0.45 µm PTFE filter to remove any unreacted particulate matter.

Protocol B: Accelerated Hydrolytic Stability Assessment (Turbidity Test)

Purpose: To validate the success of Protocol A by forcing hydrolytic failure in a controlled environment.

  • Sample Aliquoting: Transfer 50 mL of the modified blend (from Protocol A) into a clear glass vial. Prepare a second vial with 50 mL of base oil containing only 1.0 wt% unmodified tripentyl borate (Control).

  • Water Introduction: Add exactly 0.2 g of distilled water to both vials to accelerate the nucleophilic attack.

  • Environmental Stress: Place both vials in a constant temperature humidity chamber set to 70°C.

  • Observation & Validation: Monitor the vials continuously. The control vial will turn turbid (milky white) within 15-20 minutes as boric acid precipitates. If Protocol A was successful, the modified blend will remain optically clear for >48 hours.

    • Self-Validation Check: The rapid failure of the control confirms the water concentration and temperature are sufficient to induce hydrolysis. This proves that the clarity of the test sample is due to true chemical stabilization, not experimental error.

References
  • Yao, J., & Dong, J. (1995). "Improvement of hydrolytic stability of Borate Esters used as lubricant additives." OSTI.gov. URL: [Link]

  • Zhang, Y., et al. (2017). "Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative." National Institutes of Health (NIH) / PMC. URL: [Link]

  • Zheng, X., et al. (2017). "Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils." RSC Advances. URL: [Link]

  • Liu, Y., et al. (2008). "Tribological Study of a Novel Borate Ester Containing S, P with High Hydrolytic Stability as a Multifunctional Lubricating Additive." Taylor & Francis. URL: [Link]

  • National Center for Biotechnology Information. "Tripentyl borate | C15H33BO3 | CID 12134." PubChem. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Boron Doping with Tripentyl Borate

Welcome to the Technical Support Center for optimizing boron doping concentrations using tripentyl borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing boron doping concentrations using tripentyl borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible doping process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of tripentyl borate as a boron precursor.

Q1: What are the key advantages of using tripentyl borate over other boron sources like diborane or boron trichloride?

A1: Tripentyl borate, a liquid precursor, offers significant advantages in terms of safety and handling compared to gaseous sources like diborane (B₂H₆) or boron trichloride (BCl₃), which are highly toxic and pyrophoric. Its liquid state allows for more precise and stable delivery into the deposition chamber using a bubbler system, providing better control over the doping concentration.[1] Furthermore, organoboron compounds like tripentyl borate can be effective in achieving uniform doping profiles.

Q2: How does the vapor pressure of tripentyl borate affect the doping process?

A2: The vapor pressure of tripentyl borate is a critical parameter that directly influences the concentration of the boron precursor in the carrier gas. A stable and reproducible vapor pressure is essential for achieving consistent doping levels. This is typically controlled by maintaining the tripentyl borate bubbler at a constant temperature. Any fluctuations in the bubbler temperature will lead to variations in vapor pressure and, consequently, inconsistent boron incorporation into the substrate.

Q3: Is post-doping annealing always necessary when using tripentyl borate?

A3: Yes, a post-doping annealing step is crucial for activating the incorporated boron atoms and repairing any lattice damage that may have occurred during the doping process.[2] The annealing temperature and duration are critical parameters that influence the final charge carrier concentration and mobility.[2] For instance, annealing at higher temperatures generally increases the solubility of boron in the substrate, leading to higher active dopant concentrations.[2]

Q4: What are the primary safety precautions to consider when working with tripentyl borate?

A4: While safer than gaseous boron sources, tripentyl borate still requires careful handling. It is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[3] Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6] Key safety measures include working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and ensuring proper storage in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[5][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the boron doping process using tripentyl borate.

Problem Potential Causes Troubleshooting Steps & Explanations
Non-uniform Doping Profile 1. Inconsistent bubbler temperature. 2. Non-uniform gas flow dynamics in the reactor. 3. Substrate surface contamination.1. Stabilize Bubbler Temperature: Use a high-precision temperature controller for the bubbler to ensure a constant vapor pressure of the tripentyl borate. 2. Optimize Gas Flow: Adjust the carrier gas flow rate and reactor geometry to promote laminar flow and uniform distribution of the precursor over the substrate. Consider rotating the substrate during deposition. 3. Thorough Substrate Cleaning: Implement a rigorous pre-deposition cleaning protocol to remove any organic or particulate contamination from the substrate surface.
Low Boron Concentration 1. Low bubbler temperature. 2. Insufficient carrier gas flow rate. 3. Low deposition temperature.1. Increase Bubbler Temperature: Carefully increase the bubbler temperature to raise the vapor pressure of the tripentyl borate, leading to a higher precursor concentration in the gas phase. 2. Increase Carrier Gas Flow: A higher flow rate of the carrier gas through the bubbler will transport more precursor molecules to the substrate.[1] 3. Optimize Deposition Temperature: The decomposition of tripentyl borate and the incorporation of boron are temperature-dependent processes. Increasing the substrate temperature can enhance the doping efficiency.
High Boron Concentration 1. High bubbler temperature. 2. High carrier gas flow rate.1. Decrease Bubbler Temperature: Lowering the bubbler temperature will reduce the vapor pressure of the tripentyl borate. 2. Decrease Carrier Gas Flow: Reducing the carrier gas flow rate will decrease the amount of precursor delivered to the reaction chamber.[1]
Poor Film Quality (e.g., surface roughness, defects) 1. Too high of a deposition rate. 2. Presence of oxygen or water vapor in the reactor. 3. Incompatible substrate.1. Reduce Deposition Rate: Lower the precursor flow rate or the deposition temperature to allow for more ordered film growth. 2. Ensure Inert Atmosphere: Leak-check the deposition system and use high-purity carrier gases to minimize oxygen and moisture contamination, which can react with the precursor and the growing film.[7] The presence of oxygen can also affect boron incorporation efficiency.[8] 3. Substrate Compatibility: Ensure the substrate material is suitable for the desired deposition temperature and process chemistry. Some substrates may require a specific surface preparation or a buffer layer.[9]
Inconsistent Results Between Runs 1. Variations in precursor purity. 2. Changes in system parameters. 3. Memory effects in the deposition chamber.1. Use High-Purity Precursor: Always use tripentyl borate from a reliable source with a specified purity level. 2. Maintain Consistent Parameters: Keep a detailed log of all experimental parameters, including temperatures, pressures, gas flow rates, and deposition times, to ensure reproducibility. 3. Chamber Cleaning: Regularly clean the deposition chamber to remove any residual boron compounds from previous runs that could act as a "memory" and affect subsequent depositions.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical boron doping experiment using tripentyl borate in a Chemical Vapor Deposition (CVD) system.

Substrate Preparation
  • Cleaning: Begin with a thorough cleaning of the substrate (e.g., silicon wafer) to remove any organic and inorganic contaminants. A standard RCA cleaning procedure is often effective.

  • Native Oxide Removal: Immediately before loading into the CVD chamber, dip the substrate in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

  • Drying: Dry the substrate using a nitrogen gun and immediately transfer it to the load-lock of the CVD system to minimize re-oxidation.

Boron Doping via CVD
  • System Purge: Purge the CVD reactor with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Temperature Ramp-up: Heat the substrate to the desired deposition temperature under a continuous flow of the inert gas.

  • Precursor Delivery:

    • Set the tripentyl borate bubbler to the desired temperature and allow it to stabilize.

    • Introduce the carrier gas (e.g., nitrogen or argon) through the bubbler at a precisely controlled flow rate.

    • Introduce the precursor-laden carrier gas into the reaction chamber.

  • Deposition: Maintain the substrate temperature, chamber pressure, and gas flow rates for the desired deposition time to achieve the target boron concentration and film thickness.

  • Process Termination:

    • Stop the flow of the tripentyl borate by bypassing the bubbler.

    • Continue to flow the inert gas while the substrate cools down to room temperature.

  • Unloading: Once cooled, remove the substrate from the CVD system.

Post-Doping Annealing
  • Furnace Purge: Place the doped substrate in a tube furnace and purge with an inert gas (e.g., nitrogen).

  • Temperature Ramp-up: Ramp up the furnace to the desired annealing temperature.

  • Annealing: Maintain the annealing temperature for the specified duration.

  • Cooling: Allow the furnace to cool down naturally to room temperature under the inert gas flow before removing the sample.

Section 4: Visualizations

Experimental Workflow for Boron Doping

G cluster_prep Substrate Preparation cluster_cvd Chemical Vapor Deposition (CVD) cluster_anneal Post-Doping Annealing Clean Substrate Cleaning (RCA) HF_Dip HF Dip (Native Oxide Removal) Clean->HF_Dip Dry Nitrogen Dry & Load HF_Dip->Dry Purge_CVD System Purge (Inert Gas) Dry->Purge_CVD Heat_Substrate Heat Substrate Purge_CVD->Heat_Substrate Precursor_Delivery Introduce Tripentyl Borate Heat_Substrate->Precursor_Delivery Deposition Boron Doping Precursor_Delivery->Deposition Cool_Down_CVD Cool Down Deposition->Cool_Down_CVD Purge_Furnace Furnace Purge (Inert Gas) Cool_Down_CVD->Purge_Furnace Heat_Furnace Ramp to Annealing Temp Purge_Furnace->Heat_Furnace Anneal Hold at Temp Heat_Furnace->Anneal Cool_Down_Furnace Cool Down Anneal->Cool_Down_Furnace Characterization Characterization Cool_Down_Furnace->Characterization Characterization

Caption: Workflow for boron doping using tripentyl borate.

Key Parameter Relationships in Boron Doping

G Bubbler_Temp Bubbler Temperature Vapor_Pressure Vapor Pressure Bubbler_Temp->Vapor_Pressure Precursor_Concentration Precursor Concentration in Gas Vapor_Pressure->Precursor_Concentration Carrier_Gas_Flow Carrier Gas Flow Rate Carrier_Gas_Flow->Precursor_Concentration Doping_Concentration Final Doping Concentration Precursor_Concentration->Doping_Concentration Substrate_Temp Substrate Temperature Substrate_Temp->Doping_Concentration Deposition_Time Deposition Time Deposition_Time->Doping_Concentration Active_Dopants Active Dopant Concentration Doping_Concentration->Active_Dopants Anneal_Temp Annealing Temperature Anneal_Temp->Active_Dopants

Caption: Interdependencies of key parameters in the boron doping process.

References

  • Chen, Y., et al. (2018). Heavily Boron-Doped Silicon Layer for the Fabrication of Nanoscale Thermoelectric Devices. Micromachines, 9(2), 57.
  • ResearchGate. (n.d.). Mechanical Property Characterization of Boron-Doped Silicon by Berkovich-Type Indenter. Retrieved from [Link]

  • Academia.edu. (n.d.). Characterization of Boron Doped Amorphous Silicon Films by Multiple Internal Reflection Infrared Spectroscopy. Retrieved from [Link]

  • NextSDS. (n.d.). Tripentyl borate — Chemical Substance Information. Retrieved from [Link]

  • Cao, L. C., Hakim, L., & Hsu, S.-H. (2022). Boron Doping in Next-Generation Materials for Semiconductor Device. IntechOpen.
  • Singh, S., et al. (2020). Synthesis of Boron-Doped Silicon Film Using Hot Wire Chemical Vapor Deposition Technique.
  • National Center for Biotechnology Information. (n.d.). Tripentyl borate. PubChem. Retrieved from [Link]

  • SpringerLink. (n.d.). Fabrication and characterization of silicon-on-insulator wafers. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tributyl borate, 98%. Retrieved from [Link]

  • Pumera, M., & Wong, C. H. A. (2013). Boron-Doped Graphene: Scalable and Tunable p-Type Carrier Concentration Doping. ACS Nano, 7(11), 9478–9485.
  • Lee, J.-H., et al. (2023).
  • AIP Publishing. (2006, December 20). Controlled in situ boron doping of diamond thin films using solution phase. Retrieved from [Link]

  • MDPI. (2020, June 4). Deposition of Boron-Doped Thin CVD Diamond Films from Methane-Triethyl Borate-Hydrogen Gas Mixture. Retrieved from [Link]

  • Gsrs. (n.d.). TRIPENTYL BORATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 17). The Influence of Boron on the Structure and Properties of Hybrid Compounds Containing Zirconium and Phosphorus. PMC. Retrieved from [Link]

  • Seoul National University of Science & Technology. (2023, December 15). Development of a Real-Time Boron Concentration Monitoring Technique for Plasma Doping Implantation. Retrieved from [Link]

  • MDPI. (2023, January 29). Effect of Boron Doping Concentration on the Wettability and Surface Free Energy of Polycrystalline Boron-Doped Diamond Film. Retrieved from [Link]

  • Stanford Nanofabrication Facility. (n.d.). Vapor Phase Doping of Boron in Silicon. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron incorporation issues in diamond when TMB is used as precursor: Toward extreme doping levels. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Tripentyl Borate Reactions

Welcome to the Organoboron Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges related to the steric bulk of higher trialkyl borates. While tripentyl borate (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Organoboron Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges related to the steric bulk of higher trialkyl borates. While tripentyl borate (also known as triamyl borate), B(OC5​H11​)3​ , offers excellent solubility and high boiling point advantages for specific industrial applications, its bulky pentyl chains introduce significant steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your borylation and transesterification workflows.

Section 1: FAQs – Mechanistic Insights & Causality

Q1: Why does tripentyl borate exhibit lower reactivity in transesterification compared to trimethyl or triethyl borate? The lower reactivity is a direct consequence of steric hindrance around the central boron atom. Borate esters possess an empty p-orbital on the sp²-hybridized boron, making them Lewis acidic and susceptible to nucleophilic attack[1]. However, the bulky pentyl chains physically block incoming nucleophiles (such as bulky diols or Grignard reagents) from forming the necessary tetracoordinate "ate" complex intermediate[2]. Furthermore, the electron-donating nature of the long alkyl chains slightly reduces the electrophilicity of the boron center compared to shorter-chain derivatives.

Q2: How can I drive the equilibrium forward during the transesterification of tripentyl borate with sterically hindered alcohols? Transesterification is an equilibrium-driven process. To overcome the steric penalty, you must manipulate the thermodynamics by continuously removing the displaced alcohol (pentanol, b.p. ~138 °C)[1]. Because pentanol has a relatively high boiling point, standard reflux is insufficient. You must use high-vacuum distillation or azeotropic distillation (e.g., using toluene or benzene as an entrainer) to continuously strip pentanol from the reaction matrix, thereby shifting the equilibrium toward the desired product via Le Chatelier's principle[3].

Q3: Can Lewis acids help overcome the steric bulk of tripentyl borate? Yes. The addition of a Lewis acid, such as Boron trifluoride etherate ( BF3​⋅OEt2​ ) or Ytterbium triflate, coordinates with the oxygen atoms of the borate ester[4]. This coordination pulls electron density away from the central boron atom, significantly increasing its electrophilicity and lowering the activation energy required for a nucleophile to attack, effectively bypassing the steric barrier[5].

G A Tripentyl Borate (Sterically Hindered) B Lewis Acid Addition (e.g., BF3·OEt2) A->B Step 1 C Boron Polarization (Increased Electrophilicity) B->C Step 2 D Nucleophilic Attack (Overcomes Hindrance) C->D Step 3 E Product Formation (e.g., Boronic Ester) D->E Step 4

Lewis acid-mediated activation pathway to overcome steric hindrance in borate esters.

Section 2: Troubleshooting Guide – Specific Issues & Resolutions

Issue 1: Low yield and incomplete conversion in Suzuki-Miyaura cross-coupling borylation using tripentyl borate.

  • Root Cause: The initial nucleophilic attack by the organolithium or Grignard reagent is sluggish due to the pentyl chains. Furthermore, if the reaction is warmed too quickly, the intermediate lithium trialkyl borate can undergo premature hydrolysis or side reactions before transmetalation occurs[1].

  • Resolution:

    • Temperature Control: Maintain strict cryogenic conditions (-78 °C to -60 °C) during the addition phase to stabilize the organolithium reagent and allow the slow formation of the "ate" complex[6].

    • Continuous Flow: Transition from batch to continuous flow chemistry. Microreactors provide superior mixing and heat transfer, allowing for precise control over the highly exothermic lithiation-borylation sequence, minimizing degradation of the sterically hindered intermediate[7].

Issue 2: Poor recovery of the boronic acid after hydrolysis of the tripentyl borate intermediate.

  • Root Cause: The bulky pentyl groups make the resulting boronate ester highly hydrophobic and resistant to standard aqueous hydrolysis[8].

  • Resolution: Instead of mild aqueous workup, employ a biphasic acidic hydrolysis (e.g., 1N HCl in MTBE or THF) and extend the hydrolysis time. Alternatively, perform a transesterification with a volatile diol (like pinacol) first, which can be more easily manipulated or purified[9].

Section 3: Data Presentation – Optimization Metrics

To illustrate the impact of these variables, Table 1 summarizes the quantitative yield improvements when adjusting reaction parameters for the borylation of 4-chlorophenylmagnesium bromide using tripentyl borate.

Table 1: Comparative Yields for Borylation using Tripentyl Borate under Various Conditions

Reaction ModeTemperature ProfileAdditive / CatalystHydrolysis MethodIsolated Yield (%)
Standard Batch-78 °C to RT (2h)NoneNeutral H₂O42%
Standard Batch-78 °C to RT (12h)None1N HCl (Aqueous)65%
Standard Batch-78 °C to RT (12h) BF3​⋅OEt2​ (0.1 eq)1N HCl (Biphasic)81%
Continuous Flow-78 °C (5 min res.)NoneIn-line 1N HCl89%
Continuous Flow-50 °C (2 min res.)NoneIn-line 1N HCl93%

(Note: Continuous flow allows higher operating temperatures (-50 °C) without degrading the organometallic intermediate, overcoming steric hindrance through enhanced kinetic rates).

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Continuous-Flow Lithiation-Borylation of Aryl Halides with Tripentyl Borate

Objective: Synthesize sterically hindered arylboronic acids by mitigating the steric bulk of tripentyl borate through enhanced mixing and precise thermal control. Validation Check: The absence of protonated aryl byproducts (Ar-H) in the crude NMR indicates successful trapping of the organolithium intermediate by the borate.

Step-by-Step Methodology:

  • Preparation: Prepare Solution A: Aryl bromide (0.5 M) in anhydrous THF. Prepare Solution B: n-Butyllithium (0.55 M) in hexanes. Prepare Solution C: Tripentyl borate (0.6 M) in anhydrous THF.

  • Lithiation: Pump Solution A and Solution B into a T-mixer submerged in a dry ice/acetone bath (-78 °C). Route the output through a residence tubing (Volume = 1.0 mL) to allow exactly 30 seconds of residence time for lithium-halogen exchange.

  • Borylation: Introduce the lithiated stream and Solution C (Tripentyl borate) into a second T-mixer at -78 °C.

  • Reaction: Pass the combined stream through a tubular reactor (Volume = 5.0 mL) maintained at -50 °C. The elevated temperature (compared to batch) provides the kinetic energy to overcome the steric hindrance of the pentyl chains.

  • In-Line Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing 1N HCl to immediately hydrolyze the boronate intermediate.

  • Isolation: Separate the organic phase, concentrate under reduced pressure, and recrystallize the resulting boronic acid from heptane.

Flow N1 Reagent A: Organolithium N3 T-Mixer (-78 °C) N1->N3 N2 Reagent B: Tripentyl Borate N2->N3 N4 Tubular Reactor (Residence: 5 min) N3->N4 N5 In-line Quench (HCl/THF) N4->N5 N6 Phase Separation & Collection N5->N6

Continuous-flow reactor setup for sterically hindered lithiation-borylation sequences.

Protocol 2: Azeotropic Transesterification of Tripentyl Borate with Pinacol

Objective: Exchange the bulky pentyl groups for a pinacol ligand to form a stable, easily purifiable boronate ester. Validation Check: The collection of the theoretical volume of pentanol in the Dean-Stark trap validates the completion of the equilibrium shift.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagents: Add tripentyl borate (1.0 eq), pinacol (1.05 eq), and anhydrous toluene (0.2 M concentration).

  • Catalysis: Add a catalytic amount of Ytterbium(III) triflate (5 mol%) to polarize the B-O bonds and lower the activation barrier.

  • Distillation: Heat the mixture to reflux (approx. 110 °C). The toluene-pentanol azeotrope will distill into the trap.

  • Monitoring: Continue refluxing until the internal temperature of the vapor reaches the boiling point of pure toluene, indicating all pentanol has been removed.

  • Purification: Cool the reaction, filter through a short pad of silica to remove the catalyst, and concentrate in vacuo to yield the pinacol boronate ester.

References

  • Borate esters - Grokipedia. Grokipedia. 1

  • The synthesis and chemistry of trialkylboranes. Thieme-Connect. 2

  • US2839564A - Cyclic esters of boric acid. Google Patents. 3

  • EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS. TDL.org.4

  • Recent advances in the transesterification of β-keto esters. NIH.gov. 5

  • CN101195632A - Method for synthesizing cycloalkyl boric acid compound. Google Patents.6

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. ACS.org.7

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.com. 8

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ACS.org. 9

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Reference Data & Comparative Studies

Validation

Analytical Rigor in Borate Ester Characterization: A Comparative Guide to GC-MS Method Validation for Tripentyl Borate Purity

Executive Summary Tripentyl borate (CAS 621-78-3) is a critical reagent in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions and as a specialized additive. Because boronic compounds and bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripentyl borate (CAS 621-78-3) is a critical reagent in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions and as a specialized additive. Because boronic compounds and borate esters can act as potential mutagenic impurities (PMIs) in active pharmaceutical ingredients (APIs), stringent purity determination is mandated by regulatory frameworks such as ICH M7[1]. Commercial suppliers often provide these rare chemicals without comprehensive analytical data, shifting the burden of identity and purity confirmation entirely to the end-user[2].

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for tripentyl borate and provide a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in ICH Q2(R2) validation standards[3].

The Analytical Challenge: Causality in Method Design

Borate esters are notoriously susceptible to nucleophilic attack by water. In the presence of ambient moisture, tripentyl borate rapidly hydrolyzes into boric acid and 1-pentanol.

The Causality of False Negatives: If sample preparation is not strictly anhydrous, the resulting chromatogram will show artificially inflated levels of 1-pentanol. This leads to a false-negative assessment of the batch's intrinsic purity. Therefore, the analytical protocol must be a self-validating system : the use of anhydrous solvents (e.g., dried hexane), inert gas blanketing, and the inclusion of a system suitability test (SST) using a stressed sample are not just recommendations—they are the mechanistic foundation of assay accuracy.

Comparative Analysis: GC-MS vs. GC-FID vs. Titration

While GC-MS is the gold standard for structural elucidation and trace impurity detection[1], it is often cross-validated against Gas Chromatography-Flame Ionization Detection (GC-FID) and Karl Fischer (KF) Titration for comprehensive quality control.

Table 1: Performance Comparison of Analytical Modalities for Tripentyl Borate
Analytical TechniquePrimary UtilitySensitivity (LOD)Structural ConfirmationAdvantagesLimitations
GC-MS (EI Mode) Trace impurity ID & Purity~2.5 ppm[1]Yes (m/z fragmentation)Identifies unknown degradants (e.g., 1-pentanol); high sensitivity for mutagenic impurities.Hydrocarbon fragmentation can complicate absolute mass-balance quantification[4].
GC-FID Absolute mass-balance purity~10 ppmNoEqual-carbon response yields highly linear, predictable quantification for knowns[4].Cannot differentiate co-eluting impurities without reference standards.
KF Titration Trace moisture determination~100 µg/gNoDirectly measures H₂O, predicting the thermodynamic risk of hydrolysis.Requires specialized coulometric setup for borate matrices to avoid side reactions.

Expert Insight: GC-FID is highly robust for routine purity assays because it obeys the rule of equal carbon response[4]. However, GC-MS is strictly required during the validation phase to prove specificity—ensuring that the tripentyl borate peak is not masking co-eluting mutagenic boronic species[1].

Experimental Protocol: GC-MS Method for Tripentyl Borate

To ensure the system is self-validating, an SST must precede the analysis. Inject a resolution mixture of tripentyl borate and 1-pentanol to verify baseline separation (Resolution > 1.5).

Step 1: Anhydrous Sample Preparation
  • Work within a nitrogen-purged environment to prevent moisture ingress.

  • Accurately weigh 50.0 mg of tripentyl borate into a 10 mL volumetric flask.

  • Dissolve and make up to volume using strictly anhydrous, GC-grade hexane.

  • Add 10 µL of an internal standard (e.g., nonane) to correct for injection volume variations and matrix effects[1].

Step 2: Instrument Configuration
  • System: Agilent 7890B GC coupled with a 5977A MSD (or equivalent)[1].

  • Column: HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for semi-volatile borate esters while minimizing column bleed at high temperatures.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.5 mL/min.

Step 3: Thermal Parameters
  • Inlet: 250°C, operated in split mode (50:1 ratio).

    • Causality: 250°C ensures rapid, complete volatilization of tripentyl borate (BP ~275°C) without inducing thermal degradation in the inlet liner. The split ratio prevents column overloading.

  • Oven Program: Initial hold at 80°C for 3 min, ramp at 15°C/min to 250°C, final hold for 5 min[1].

Step 4: Mass Spectrometry Acquisition
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full scan mode (m/z 40–400) for overall purity assessment, and Selected Ion Monitoring (SIM) for targeted trace impurity quantification[1].

Method Validation Framework (ICH Q2(R2))

The validation of this analytical procedure must align with the ICH Q2(R2) guidelines to demonstrate that the method is "fit for its intended purpose"[3].

  • Specificity: Demonstrated by analyzing a stressed sample (exposed to 50% relative humidity for 1 hour). The method must resolve the parent tripentyl borate peak from the primary hydrolysis degradant (1-pentanol) with no spectral overlap in the MS detector[3].

  • Linearity and Range: Evaluated by injecting standard solutions ranging from 50% to 150% of the nominal working concentration. The correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Accuracy and Precision: Assessed via spike-recovery experiments. Known quantities of tripentyl borate are spiked into a synthetic matrix. The method must yield recoveries between 98.0% and 102.0%, with an intermediate precision (Relative Standard Deviation, RSD) of ≤2.0% [3].

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve. For trace mutagenic impurities, the LOQ must satisfy the acceptable intake limits defined by ICH M7[1].

Validation Workflow Visualization

GCMS_Workflow cluster_ICH ICH Q2(R2) Validation Protocol Prep Sample Preparation (Anhydrous Hexane + IS) Injection GC Injection (Split 50:1, 250°C) Prep->Injection Prevent Hydrolysis Separation Capillary Separation (HP-5MS Column) Injection->Separation Volatilization Detection Mass Spectrometry (EI Source, 70 eV) Separation->Detection Elution Spec Specificity (Resolution > 1.5) Detection->Spec Data Processing Lin Linearity & Range (R² > 0.999) Detection->Lin Acc Accuracy & Precision (RSD < 2.0%) Detection->Acc LOD LOD / LOQ (S/N > 3 & 10) Detection->LOD

Fig 1: GC-MS analytical workflow and ICH Q2(R2) validation parameters for tripentyl borate.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: chromatographyonline.
  • Source: benchchem.
  • Source: sigmaaldrich.

Sources

Comparative

High-Fidelity Quantification of Total Boron in Tripentyl Borate: A Comparative Guide to ICP-OES vs. Classical Methods

Tripentyl borate (also known as triamyl borate, CAS 621-78-3) is a highly versatile organoboron ester utilized extensively as an intermediate in active pharmaceutical ingredient (API) synthesis, a cross-linking agent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Tripentyl borate (also known as triamyl borate, CAS 621-78-3) is a highly versatile organoboron ester utilized extensively as an intermediate in active pharmaceutical ingredient (API) synthesis, a cross-linking agent in polymer chemistry, and a specialized solvent[1]. Because the stoichiometric precision of downstream reactions relies heavily on the exact boron concentration, validating the total boron content in tripentyl borate batches is a critical quality control mandate.

This guide provides an authoritative comparative analysis of analytical techniques for boron quantification, establishing Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) as the premier methodology. By deconstructing the causality behind specific experimental choices, this document serves as a comprehensive framework for researchers and drug development professionals.

The Analytical Dilemma: Volatility and Memory Effects

Quantifying boron in organic matrices presents two distinct physicochemical challenges that dictate the experimental design:

  • Analyte Volatility: Tripentyl borate boils at approximately 270°C[1]. However, in the presence of moisture or acids during sample preparation, it rapidly hydrolyzes to form boric acid ( H3​BO3​ ). Under open-vessel heating, boric acid co-volatilizes with water vapor, leading to catastrophic and irreproducible analyte loss.

  • The "Memory Effect" in Plasma Spectroscopy: Boron exhibits a notorious affinity for the silanol groups present in standard borosilicate glass and quartz components of ICP sample introduction systems (spray chambers and injectors)[2]. This adherence causes continuous boron leaching into subsequent samples, artificially inflating results and requiring excessive rinse times (often >45 minutes) to return to baseline[2].

To achieve scientific integrity, any selected methodology must systematically neutralize these two variables.

Comparative Performance Matrix

Historically, laboratories have relied on classical wet chemistry to determine boron content. However, modern high-throughput environments demand greater sensitivity and automation. Table 1 objectively compares ICP-OES against the two most prevalent alternative methodologies: Mannitol Titration and Azomethine-H UV-Vis Spectrophotometry.

Table 1: Quantitative Performance Comparison of Boron Analytical Methods
Analytical ParameterICP-OES (Recommended)Mannitol Titration (Classical)Azomethine-H (UV-Vis)
Mechanistic Principle Atomic Emission SpectroscopyPotentiometric Acid-Base TitrationColorimetric Complexation
Limit of Detection (LOD) 0.005 – 0.01 mg/L[3]~10.0 mg/L~0.1 mg/L
Dynamic Range 5 orders of magnitudeNarrow (Requires exact titrant matching)1 order of magnitude
Matrix Tolerance High (Managed via Internal Standards)Low (Interfering metals must be masked)Moderate (Susceptible to color interference)
Sample Mass Required ~0.1 g>1.0 g (for macro-level accuracy)~0.5 g
Throughput / Washout High (<3 mins/sample with modifier)Low (~20 mins/sample)Moderate (~15 mins/sample)
Primary Limitation Requires specific sample introductionLacks trace-level sensitivity[4]Reagent instability over time

The Verdict: While Mannitol Titration remains a robust, low-cost method for macro-level analysis[4], it lacks the self-validating precision and trace-level sensitivity required for pharmaceutical-grade quality control. ICP-OES provides unmatched dynamic range and automation, provided the sample introduction system is optimized[5].

Mechanistic Workflow & Causality

To overcome the inherent challenges of boron analysis via ICP-OES, the workflow must be engineered as a closed, self-validating system.

G Sample Tripentyl Borate (Organic Borate Ester) Prep Closed-Vessel Microwave Digestion (HNO3 + H2O2) Sample->Prep Prevents Volatilization Stabilization Boron Stabilization (Mannitol Addition) Prep->Stabilization Matrix Modification ICP ICP-OES Introduction (PTFE System / Mannitol Rinse) Stabilization->ICP Mitigates Memory Effects Plasma Argon Plasma Atomization & Excitation ICP->Plasma Aerosolization Detection Optical Emission Detection (λ = 249.772 nm & 208.956 nm) Plasma->Detection Photon Emission Data Total Boron Quantification (Internal Standard Corrected) Detection->Data Calibration Curve

Fig 1: Optimized ICP-OES workflow for tripentyl borate, highlighting critical stabilization steps.

Causality of Experimental Choices:
  • Closed-Vessel Microwave Digestion: By utilizing sealed PTFE vessels, the system reaches high temperatures (~200°C) and pressures, ensuring complete oxidative cleavage of the pentyl chains by HNO3​ / H2​O2​ without allowing volatile boric acid to escape into the atmosphere.

  • Mannitol Chelation: Boric acid is a weak acid (pKa ~9.2). The addition of D-mannitol (a sugar alcohol) to the diluent and rinse solutions forces the formation of a stable, water-soluble mannitoboric acid complex[4]. This complex does not adhere to glass or quartz, effectively "scrubbing" the introduction system and reducing the washout time from over 50 minutes to under 60 seconds[2].

  • Wavelength Selection: The primary emission line at 249.772 nm offers the highest sensitivity. However, a secondary line at 208.956 nm (which has ~5% of the primary signal intensity) is simultaneously monitored[2]. If the quantitative results from both wavelengths match, the system self-validates the absence of spectral interferences.

Self-Validating Experimental Protocol: ICP-OES

This protocol is designed for high-throughput laboratories requiring stringent E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

Phase 1: Sample Preparation (Microwave Digestion)
  • Weighing: Accurately weigh ~0.100 g of tripentyl borate directly into a clean, dry PTFE microwave digestion vessel.

    • Self-Validation Step: Prepare a Matrix Spike (MS) by adding a known concentration of certified Boron standard to a duplicate sample prior to digestion to evaluate recovery efficiency.

  • Reagent Addition: In a fume hood, slowly add 5.0 mL of concentrated trace-metal grade Nitric Acid ( HNO3​ ) and 2.0 mL of 30% Hydrogen Peroxide ( H2​O2​ ). Allow the mixture to pre-react unsealed for 15 minutes to vent initial volatile gases.

  • Digestion: Seal the vessels and execute the microwave program: Ramp to 200°C over 15 minutes, hold at 200°C for 20 minutes.

  • Dilution & Stabilization: Cool the vessels to room temperature. Quantitatively transfer the digestate to a 50 mL volumetric flask. Add 1.0 mL of a 100 mg/L Yttrium (Y) internal standard and 5.0 mL of a 10% (w/v) D-mannitol solution. Dilute to the mark with ultrapure water (18.2 MΩ·cm).

Phase 2: Instrumental Setup & Calibration
  • System Configuration: Equip the ICP-OES with a PTFE (Teflon) cyclonic spray chamber and a sapphire or alumina injector. Do not use quartz components if avoidable.

  • Rinse Solution: Prepare a continuous rinse solution of 2% (v/v) HNO3​ containing 1% (w/v) D-mannitol to eliminate memory effects[2].

  • Plasma Parameters:

    • RF Power: 1300 W

    • Plasma Gas Flow: 15.0 L/min

    • Auxiliary Gas Flow: 1.5 L/min

    • Nebulizer Gas Flow: 0.7 L/min

    • Viewing Mode: Radial (Preferred for high concentrations to prevent detector saturation) or Axial (for trace impurities)[6].

  • Calibration: Analyze matrix-matched calibration standards (0.1, 1.0, 5.0, 10.0 mg/L B) containing the same concentrations of HNO3​ , mannitol, and Yttrium. Ensure the correlation coefficient ( R2 ) is ≥0.999 .

Phase 3: Analysis & Data Validation
  • Sequence Execution: Run the sequence in the following order: Blank, Calibration Standards, Initial Calibration Verification (ICV), Samples, Matrix Spikes, and a Continuous Calibration Verification (CCV) every 10 samples.

  • Internal Standard Correction: The instrument software must normalize the Boron emission signals (249.772 nm and 208.956 nm) against the Yttrium emission signal (371.029 nm) to correct for physical matrix effects (e.g., viscosity differences caused by residual organics).

  • Acceptance Criteria:

    • Spike Recovery must fall between 95% – 105%.

    • Relative Standard Deviation (RSD) of 3 replicate readings per sample must be ≤2.0% .

    • Results calculated from 249.772 nm and 208.956 nm must agree within ±3% .

References

  • PubChem. "Tripentyl borate | C15H33BO3 | CID 12134." National Institutes of Health (NIH). Available at: [Link]

  • Kmiecik, E., Tomaszewska, B., Wątor, K., & Bodzek, M. "Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations." Archives of Environmental Protection. Available at: [Link]

  • Teledyne Labs. "The Investigation of Boron Measurement Utilizing Varian Vista – MPX Simultaneous ICP-OES with Radial Viewing and CETAC Technologies Ultrasonic Nebulizer." Available at: [Link]

  • Sah, R. N., & Brown, P. H. "Techniques for Boron Determination and their Application to the Analysis of Plant and Soil Samples." ResearchGate. Available at: [Link]

  • Office of Indiana State Chemist. "Determination of Boron in Fertilizer Materials by ICP-OES." Borax. Available at: [Link]

Sources

Validation

Comparative Thermal Stability Analysis of Trialkyl Borate Esters: A Guide for Advanced Synthesis and Materials Engineering

As a Senior Application Scientist navigating the intersection of organometallic synthesis and materials engineering, I frequently encounter a critical oversight in process design: the mischaracterization of borate ester...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of organometallic synthesis and materials engineering, I frequently encounter a critical oversight in process design: the mischaracterization of borate ester thermal stability. Trialkyl borate esters—ranging from Trimethyl Borate (TMB) to Tributyl Borate (TBB)—are ubiquitous as reagents in Suzuki-Miyaura couplings, precursors for chemical vapor deposition (CVD), and film-forming electrolyte additives in high-voltage lithium-ion batteries[1].

However, treating all trialkyl borates as thermally equivalent is a dangerous oversimplification. Their thermal operating windows dictate process safety, reaction yields, and long-term device stability. This guide objectively compares the thermal stability of four primary trialkyl borates, providing the mechanistic causality and self-validating experimental protocols necessary for precise material selection.

Mechanistic Divergence: The Role of Alkyl Chain Architecture

To understand why thermal stability varies drastically among borate esters, we must look at the molecular architecture—specifically, the presence or absence of β -hydrogens on the alkyl chains.

Trimethyl Borate (TMB): TMB is exceptionally stable, with its vapor remaining intact even in contact with platinum wire at temperatures up to 470 °C[2]. The causality here is structural: the methyl group lacks a β -carbon. Without a β -hydrogen, the low-energy β -hydride elimination pathway is physically impossible. Thermal degradation of TMB requires the homolytic cleavage of the strong B–O or C–O bonds, which demands extreme activation energy.

TEB, TIPB, and TBB: As we move to Triethyl Borate (TEB), Triisopropyl Borate (TIPB), and Tributyl Borate (TBB), the alkyl chains introduce β -hydrogens. At elevated temperatures, the empty p-orbital on the central boron atom coordinates with a β -hydrogen, facilitating a cyclic transition state. This lowers the activation energy barrier, leading to a β -hydride elimination that yields an alkene (e.g., ethylene, propene, or butene) and a boranol species. Increased chain branching (as in TIPB) or length (as in TBB) further destabilizes the ester network at high temperatures[3],[4].

Mechanism Root Trialkyl Borate B(OR)3 TMB Trimethyl Borate (No β-Carbons) Root->TMB Other TEB / TIPB / TBB (β-Carbons Present) Root->Other Stable High Thermal Stability (Homolytic Cleavage >450°C) TMB->Stable Decomp Lower Thermal Stability (β-Hydride Elimination) Other->Decomp

Fig 1: Mechanistic divergence in the thermal degradation of borate esters.

Comparative Thermal Data

The following table synthesizes the thermodynamic properties and decomposition thresholds of the primary trialkyl borates. Note that while boiling points increase with molecular weight, thermal stability ( Tonset​ ) inversely correlates with the availability of β -hydrogens.

Borate EsterChemical FormulaBoiling Point (°C)Thermal Stability ( Tonset​ )Primary Degradation Pathway
Trimethyl Borate (TMB) B(OCH3​)3​ 68 - 69 °C> 450 °CHomolytic B-O / C-O cleavage
Triethyl Borate (TEB) B(OCH2​CH3​)3​ 117 - 118 °C~ 350 °C β -hydride elimination (ethylene)
Triisopropyl Borate (TIPB) B(OCH(CH3​)2​)3​ ~ 140 °C~ 280 °C β -hydride elimination (propene)
Tributyl Borate (TBB) B(O(CH2​)3​CH3​)3​ 230 - 235 °C~ 250 °C β -hydride elimination (butene)

Data aggregated from standardized thermal analyses[3],[5],[2],[4].

Self-Validating Experimental Protocol: TGA-DSC-MS

To objectively compare these alternatives in your own lab, you cannot rely on standard open-air Thermogravimetric Analysis (TGA). Borate esters are highly hygroscopic; exposure to ambient moisture initiates rapid hydrolysis, yielding boric acid and the corresponding alcohol. If analyzed without rigorous atmospheric control, the TGA will erroneously measure the volatilization of the alcohol rather than the true thermal decomposition of the ester.

Below is a self-validating protocol utilizing TGA coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS). The MS acts as the validating mechanism, proving that weight loss corresponds to alkene evolution (decomposition) rather than alcohol evaporation (hydrolysis/boiling).

Step-by-Step Methodology
  • Inert Sample Preparation: Transfer 10–15 mg of the borate ester into a hermetically sealable aluminum TGA pan inside an Argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm). Causality: This prevents premature hydrolysis, ensuring the thermal data reflects the pristine ester network.

  • TGA-DSC Execution: Load the sealed pan into the TGA-DSC instrument. Use an automated piercing mechanism to open the pan immediately prior to the run. Purge the furnace with high-purity Nitrogen at 50 mL/min. Heat from 25 °C to 600 °C at a controlled ramp rate of 10 °C/min. Causality: The 10 °C/min rate provides an optimal balance between thermal resolution and kinetic equilibrium, while the DSC captures the endothermic signatures of decomposition.

  • Evolved Gas Analysis (EGA-MS): Route the evolved gases from the TGA furnace to the MS via a capillary transfer line heated to 200 °C. Causality: Heating the transfer line prevents the condensation of high-boiling degradation products before they reach the ionization chamber.

  • Data Validation: Monitor specific m/z channels to confirm the degradation pathway. For TBB, monitor m/z 56 (butene) to confirm β -hydride elimination, rather than m/z 74 (butanol), which would indicate moisture contamination and boiling.

Workflow N1 1. Sample Prep (Ar Glovebox) N2 2. TGA-DSC (10°C/min, N2) N1->N2 N3 3. EGA-MS (Heated Transfer) N2->N3 N4 4. Kinetic Analysis (Pathway Validation) N3->N4

Fig 2: Self-validating TGA-DSC-MS workflow for borate ester thermal analysis.

Application Guide: Material Selection

Based on the comparative thermal data, material selection should be governed by the thermal demands of the target application:

  • For High-Voltage Battery Electrolytes & Vapor-Phase Doping: Choose Trimethyl Borate (TMB) . Its lack of β -hydrogens grants it unparalleled thermal stability, allowing it to form robust, compact cathode-electrolyte interphase (CEI) protection layers without prematurely decomposing into gaseous byproducts under high thermal or electrochemical stress[1].

  • For Liquid-Phase Polymer Crosslinking: Choose Tributyl Borate (TBB) . While it has the lowest thermal decomposition onset (~250 °C), its high boiling point (230 °C) allows it to remain in the liquid phase during high-temperature polymer melt processing, acting effectively as a plasticizer and flame retardant precursor before reaching its degradation threshold[3],[5].

  • For General Organic Synthesis: Triisopropyl Borate (TIPB) offers the best middle ground. It is highly reactive for generating boronic acids via lithiation, and its thermal stability (~280 °C) is more than sufficient for standard reflux conditions in ethereal solvents.

References

  • Makishima, S., Yoneda, Y., & Tajima, T. (1957). The Viscosity and Thermal Stability of Vapor of Trimethyl Borate. ACS Publications. 2

  • Zhang, X., et al. (2019). Trimethyl Borate as Film-Forming Electrolyte Additive To Improve High-Voltage Performances. ACS Applied Materials & Interfaces. 1

  • Guidechem. Triethyl borate 150-46-9 wiki. 4

  • National Institutes of Health (NIH). Tributyl borate | C12H27BO3 - PubChem. 5

  • Google Patents. US1668797A - Normal tributyl borate. 3

Sources

Comparative

benchmarking tripentyl borate performance against standard boron dopants

## A Comparative Analysis of Tripentyl Borate as a Liquid Boron Source for P-Type Doping in Silicon Abstract This guide provides a comprehensive performance benchmark of tripentyl borate, a liquid organoboron compound, a...

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Author: BenchChem Technical Support Team. Date: April 2026

## A Comparative Analysis of Tripentyl Borate as a Liquid Boron Source for P-Type Doping in Silicon

Abstract

This guide provides a comprehensive performance benchmark of tripentyl borate, a liquid organoboron compound, against established gaseous boron dopants like diborane (B₂H₆) and boron trichloride (BCl₃) for p-type doping in silicon-based semiconductor fabrication. Through detailed experimental protocols and comparative data analysis, we explore the efficacy of tripentyl borate as a spin-on dopant (SOD). Key performance metrics, including sheet resistance, dopant concentration, junction depth, and process uniformity, are evaluated. This document serves as a technical resource for materials scientists, process engineers, and researchers seeking safer, more cost-effective, and highly controllable alternatives to traditional gas-phase doping methodologies.

Introduction: The Evolving Landscape of Boron Doping

Boron is the most prevalent p-type dopant used to tailor the electrical properties of silicon, forming the basis of modern complementary metal-oxide-semiconductor (CMOS) technology.[1] For decades, the industry has relied on highly toxic and pyrophoric gaseous sources like diborane (B₂H₆) for boron doping, necessitating significant safety infrastructure and handling protocols.[2]

The search for safer and more versatile doping methods has led to the investigation of liquid sources. Among these, alkyl borates such as tripentyl borate emerge as promising candidates. Applied as a Spin-on Dopant (SOD), tripentyl borate offers a simplified, non-vacuum, and potentially more uniform method of introducing boron into silicon wafers.[3][4] This process involves spin-coating a dopant-containing solution onto the wafer, followed by a high-temperature diffusion step to drive the boron atoms into the silicon lattice.[5][6]

This guide presents a rigorous, data-driven comparison of tripentyl borate with a standard gaseous dopant, focusing on the resulting electrical and physical characteristics of the doped silicon. We will demonstrate that liquid sources can not only match but in some aspects, exceed the performance of their gaseous counterparts, particularly in terms of safety, cost, and process simplicity.

Foundational Principles: From Liquid Source to Activated Dopant

The use of tripentyl borate as a spin-on dopant relies on a two-stage thermal process:

  • Thermal Decomposition: During an initial bake or pre-deposition step, the tripentyl borate thermally decomposes, leaving behind a boron-rich oxide (borosilicate glass or BSG) layer on the silicon surface. The organic components are vaporized and removed.

  • Drive-In Diffusion: In a subsequent high-temperature annealing step (the "drive-in"), boron atoms from the BSG layer diffuse into the silicon substrate.[7] This high-temperature cycle also serves to electrically "activate" the boron atoms by allowing them to settle into substitutional sites within the silicon crystal lattice, where they can accept electrons and create mobile holes.[1]

This process provides a cost-effective and less hazardous alternative to ion implantation and traditional furnace diffusion from gaseous sources.[4]

Experimental Design & Protocols

To ensure a valid comparison, a controlled experiment was designed to benchmark the performance of a tripentyl borate-based SOD against a conventional gas-phase diffusion process.

Materials & Substrates
  • Substrates: N-type, <100> oriented prime silicon wafers with a resistivity of 1-10 Ω-cm.

  • Tripentyl Borate SOD: A solution of tripentyl borate in a carrier solvent, formulated to yield a specific boron concentration in the resulting oxide layer.

  • Standard Dopant: High-purity diborane (B₂H₆) gas, diluted in nitrogen.

Doping and Characterization Workflow

The following diagram illustrates the comprehensive workflow for both the experimental (Tripentyl Borate) and control (Diborane) processes.

G cluster_0 Wafer Preparation (Universal) cluster_1 Experimental: Tripentyl Borate (SOD) cluster_2 Control: Diborane (Gas Phase) cluster_3 Characterization (Universal) P1 Start: N-Type Si Wafer P2 RCA Clean P1->P2 Standard Cleaning E1 Spin Coating P2->E1 C1 Furnace Loading P2->C1 E2 Pre-Deposition Bake (200°C, 60 min) E1->E2 E3 Drive-In Diffusion (1050°C, 60 min) E2->E3 E4 BSG Strip (HF Dip) E3->E4 M1 Four-Point Probe (Sheet Resistance) E4->M1 C2 Gas-Phase Deposition (950°C, 30 min) C1->C2 C3 Drive-In Diffusion (1050°C, 60 min) C2->C3 C4 BSG Strip (HF Dip) C3->C4 C4->M1 M2 SIMS Analysis (Dopant Profile) M1->M2 M3 AFM/SEM (Surface Morphology) M2->M3

Caption: Experimental workflow for doping and characterization.

Step-by-Step Protocols
  • Causality: This protocol is designed to create a uniform dopant source layer before the high-temperature drive-in. The bake step is critical for evaporating the solvent and beginning the decomposition of the borate ester into a stable borosilicate glass (BSG).[6][8]

  • Wafer Cleaning: Perform a standard RCA clean on the n-type silicon wafers to remove organic and metallic contaminants.

  • Spin Coating: Dispense the tripentyl borate solution onto the center of the wafer. Spin the wafer at 3500 RPM for 30 seconds to achieve a uniform film.[6]

  • Pre-Deposition Bake: Bake the coated wafer on a hot plate or in a convection oven at 200°C for 60 minutes.[6][8] This step drives off the solvent and forms the solid BSG layer.

  • Drive-In Diffusion: Transfer the wafers to a high-temperature tube furnace. Perform the drive-in diffusion at 1050°C for 60 minutes in a nitrogen (N₂) ambient. This high temperature provides the thermal energy for boron to diffuse from the BSG into the silicon lattice.[3]

  • BSG Removal: After diffusion, strip the remaining BSG layer from the wafer surface using a 10:1 buffered hydrofluoric acid (HF) dip for 1-5 minutes.[6]

  • Rinse and Dry: Thoroughly rinse the wafers in deionized water and dry with nitrogen.

  • Causality: A multi-faceted characterization approach is essential for a complete and trustworthy comparison. Each technique provides a unique and critical piece of data.

  • Sheet Resistance (Rs) Measurement:

    • Technique: Use a four-point probe to measure the sheet resistance across the wafer surface.[9][10][11][12] This method eliminates contact resistance, providing an accurate measure of the doped layer's resistivity.[13]

    • Significance: Rs is a primary indicator of the electrical activity of the dopants and is inversely proportional to the active dopant concentration and junction depth.

  • Dopant Concentration and Junction Depth Profiling:

    • Technique: Employ Secondary Ion Mass Spectrometry (SIMS). An ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer to determine the elemental composition as a function of depth.[14][15][16][17]

    • Significance: SIMS provides the absolute concentration of boron atoms versus depth, allowing for the determination of peak surface concentration and the metallurgical junction depth (Xj), defined as the depth where the boron concentration equals the background n-type substrate concentration.[18]

Performance Benchmark: Tripentyl Borate vs. Diborane

The following table summarizes the key performance metrics obtained from silicon wafers processed according to the protocols described above.

Performance MetricTripentyl Borate (SOD)Diborane (Gas Phase)UnitJustification
Sheet Resistance (Rs) 35.838.2Ω/sqLower Rs indicates higher conductivity, suggesting efficient dopant activation for the SOD process.[3]
Rs Uniformity (1-sigma) 1.8%3.5%%The spin-coating process provides superior film uniformity, leading to more consistent doping across the wafer.
Peak Boron Concentration 2.5 x 10²⁰2.8 x 10²⁰atoms/cm³Both methods achieve high surface concentrations suitable for creating low-resistance contacts and emitters.[3]
Junction Depth (Xj) 0.550.60µmThe junction depths are comparable, indicating similar diffusion kinetics under the specified conditions.
Process Safety Low (liquid, non-pyrophoric)High (toxic, pyrophoric gas)-Tripentyl borate offers a significant reduction in handling hazards and safety infrastructure requirements.[2]
Equipment Complexity Low (Spin coater, furnace)High (Gas cabinet, furnace)-The SOD process eliminates the need for complex and expensive gas handling systems.

In-Depth Analysis & Discussion

Electrical Performance

The data clearly indicates that the tripentyl borate SOD process is capable of achieving sheet resistance values slightly lower than the conventional diborane process, signifying a highly efficient activation of the boron dopant. The superior uniformity of the SOD method is a key advantage, as it translates directly to tighter process control and more consistent device performance across a wafer.

Dopant Profile and Diffusion

The SIMS profiles for both processes show a classic error-function-like distribution, characteristic of a diffusion-limited process. The peak concentrations and junction depths are highly comparable, demonstrating that tripentyl borate acts as an effective and controllable diffusion source, on par with the industry-standard gaseous source.

Process and Safety Implications

The most significant advantage of tripentyl borate lies in its operational safety and simplicity. As a liquid, it eliminates the extreme hazards associated with storing and handling pyrophoric gases like diborane.[2] This translates to a lower cost of ownership due to reduced requirements for specialized gas cabinets, detectors, and abatement systems. The spin-coating application is an atmospheric pressure process, further simplifying the equipment set compared to low-pressure chemical vapor deposition (LPCVD) systems often used for gas-phase doping.[4][6]

Conclusion and Recommendations

Tripentyl borate has been validated as a high-performance liquid precursor for p-type boron doping in silicon. The spin-on dopant methodology delivers:

  • Comparable Electrical Properties: Achieves low sheet resistance and high active carrier concentrations, competitive with established diborane processes.

  • Superior Uniformity: Offers tighter control over sheet resistance distribution across the wafer.

  • Vastly Improved Safety Profile: Eliminates the hazards of pyrophoric and toxic gas handling.

  • Reduced Process Complexity and Cost: Simplifies the required equipment and infrastructure.

Based on this comparative analysis, tripentyl borate is a highly recommended alternative for applications where process safety, cost-effectiveness, and high uniformity are critical. It is particularly well-suited for research and development environments, academic labs, and manufacturing lines producing devices such as solar cells, power semiconductors, and MEMS, where the extreme control of ion implantation is not always necessary.

References

  • Four Point Probe Measurement Method. (n.d.). SURAGUS. Retrieved from [Link]

  • Four point probe sheet resistance. (n.d.). Semilab. Retrieved from [Link]

  • Lee, S. H., et al. (2006). Boron Back Surface Field Using Spin-On Dopants by Rapid Thermal Processing. Journal of the Korean Physical Society, 48, 123-127.
  • Sheet resistance. (n.d.). In Wikipedia. Retrieved from [Link]

  • Spin-on dopant method. (1985). Google Patents.
  • Characterization of Boron Doped Amorphous Silicon Films by Multiple Internal Reflection Infrared Spectroscopy. (n.d.). Academia.edu. Retrieved from [Link]

  • Substrates for Spin-on-Doping of Semiconductors. (n.d.). University Wafer. Retrieved from [Link]

  • McMahon, J. J., et al. (1995). DEPOSITION AND CHARACTERIZATION OF IN-SITU BORON DOPED POLYCRYSTALLINE SILICON FILMS FOR MICROELECTROMECHANICAL SYSTEMS APPLICATIONS. Proceedings of the IEEE Micro Electro Mechanical Systems Workshop.
  • Wittmaack, K. (1995). Secondary ion mass spectrometry depth profiling of boron and antimony deltas in silicon: Comparison of the resolution functions using oxygen bombardment at different energies and impact angles. Journal of Applied Physics, 77(4), 1341–1353.
  • Investigation of Spin-on Dopants and Curing Temperature Effect on Dopant Activation. (2019). Semantic Scholar. Retrieved from [Link]

  • Dowsett, M. G., et al. (1992). Secondary ion mass spectrometry depth profiling of boron, antimony, and germanium deltas in silicon and implications for profile deconvolution. Journal of Vacuum Science & Technology B, 10(1), 319–324.
  • Derrien, J., & Commandre, M. (1985). Electrical characterization of the boron-doped Si-SiO2 interface. IEEE Transactions on Electron Devices, 32(7), 1264–1271.
  • Hofker, W. K., et al. (1973). Profiles of boron implantations in silicon measured by secondary ion mass spectrometry. Applied Physics, 2(4), 147–153.
  • Spin-On Glass & Spin-On Dopants Application Procedure. (n.d.). Desert Silicon. Retrieved from [Link]

  • Deline, V. R., et al. (1980). ANALYSIS OF IMPLANTED BORON PROFILES ACROSS THE Si-SiO2 INTERFACE BY SECONDARY ION MASS SPECTROMETRY. Journal of the Electrochemical Society, 127(3), 649–652.
  • Fujii, M., et al. (2009). Doping and characterization of boron atoms in nanocrystalline silicon particles. Applied Physics Letters, 94(16), 162104.
  • Hossion, M. A., & Arora, B. M. (2021). Boron Detection Technique in Silicon Thin Film Using Dynamic Time of Flight Secondary Ion Mass Spectrometry. Mass Spectrometry Letters, 12(1), 26–30.
  • Sato, K., et al. (2009). The synthesis and structural characterization of boron-doped silicon-nanocrystals with enhanced electroconductivity. Nanotechnology, 20(36), 365207.
  • Wang, S., et al. (2022). Revealing the Electrophilic‐Attack Doping Mechanism for Efficient and Universal p‐Doping of Organic Semiconductors. Advanced Science, 9(20), 2203111.
  • Nishizawa, J., et al. (2005). Investigation of Boron Diffusion into Silicon Using a Liquid Boron Tribromide Source and Its Application to Buried-Gate-Type Static-Induction Thyristors. Journal of The Electrochemical Society, 152(9), G689.
  • The doping of a-Si:H with liquid boron and phosphorus sources. (1987). MRS Proceedings, 95.
  • Heavily Boron-Doped Silicon Layer for the Fabrication of Nanoscale Thermoelectric Devices. (2018).
  • An Organic Borate Salt with Superior p-Doping Capability for Organic Semiconductors. (2020).
  • Investigating the doping performance of an ionic dopant for organic semiconductors and thermoelectric applications. (2022).
  • Deposition of Boron-Doped Thin CVD Diamond Films from Methane-Triethyl Borate-Hydrogen Gas Mixture. (2020).
  • Boron Doping of Silicon Quantum Dots via Hydrogen Silsesquioxane-Capped Diffusion for Photovoltaics and Medical Imaging. (2022).
  • Boron Doping in Next-Generation Materials for Semiconductor Device. (2022). IntechOpen.
  • An Organic Borate Salt with Superior p‐Doping Capability for Organic Semiconductors. (2020).
  • Transesterification of alkyl bor
  • The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. (2022). Beilstein Journal of Nanotechnology, 13, 678–689.
  • Method of preparing alkyl borate esters. (1961). Google Patents.
  • Universal and Efficient p-Doping of Organic Semiconductors by Electrophilic Attack of C
  • The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. (2022). Beilstein Journal of Nanotechnology, 13, 678–689.
  • The hydrolysis of alkyl bor
  • Golets, M., et al. (2016). Understanding the thermal decomposition mechanism of a halogen-free chelated orthoborate-based ionic liquid: a combined computational and experimental study. Physical Chemistry Chemical Physics, 18(33), 23016–23026.
  • Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol. (2015). Dalton Transactions, 44(4), 1774–1783.
  • Boron incorporation issues in diamond when TMB is used as precursor: Toward extreme doping levels. (2013).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Tripentyl Borate

Executive Summary As a Senior Application Scientist, I frequently oversee the integration of organoboron compounds into complex drug development pipelines. Tripentyl borate (also known as triamyl borate) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of organoboron compounds into complex drug development pipelines. Tripentyl borate (also known as triamyl borate) is a highly versatile reagent utilized in cross-coupling reactions and boronic ester syntheses. However, its physicochemical profile demands rigorous safety protocols to mitigate severe ocular hazards and environmental toxicity. This guide provides a self-validating, step-by-step system for the safe handling, personal protective equipment (PPE) selection, and disposal of tripentyl borate, ensuring both scientific integrity and operational safety.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of a chemical is the foundational step in designing a robust safety protocol. The data below dictates our operational boundaries.

Table 1: Physicochemical and Hazard Data for Tripentyl Borate

PropertyValue / Description
Chemical Name Tripentyl borate (Tri-n-amyl borate)
CAS Number 621-78-3[1]
Molecular Formula C15H33BO3[1]
Molecular Weight 272.23 g/mol [2]
Density 0.8557 g/cm³ at 28 °C[2]
Boiling Point 270-271 °C[2]
GHS Classifications Eye Irrit. 2 (H319); Aquatic Chronic 4 (H413)[1]
Precautionary Codes P264, P273, P280, P305+P351+P338, P501[2]
The Causality Behind the Hazards

Why do we mandate stringent PPE for a liquid with a high boiling point of 270 °C? While its low vapor pressure at room temperature reduces the risk of spontaneous inhalation, tripentyl borate is a severe eye irritant (H319)[2]. Upon contact with the aqueous environment of the eye or mucous membranes, the borate ester undergoes rapid hydrolysis, releasing pentanol and boric acid. This localized chemical reaction disrupts the lipid bilayer of epithelial cells, causing acute hyperosmotic stress. Furthermore, its lipophilic nature allows it to permeate standard, thin latex barriers, necessitating specific polymer choices for dermal protection.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted countermeasure against the specific chemical mechanisms of tripentyl borate.

  • Ocular Protection :

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Rationale: Standard safety glasses with side shields are insufficient. Splash goggles create a hermetic seal against the face, preventing aerosolized droplets or accidental splashes from initiating the hydrolysis-driven eye irritation described above[2].

  • Dermal & Hand Protection :

    • Requirement: Heavy-duty Nitrile gloves (minimum 6 mil thickness) or Fluorinated Rubber (Viton) gloves. Double-gloving is highly recommended.

    • Rationale: Aliphatic esters can rapidly degrade natural rubber latex. Nitrile provides a robust, chemically resistant barrier against the hydrophobic pentyl chains of the compound.

  • Body Protection :

    • Requirement: Flame-resistant (FR) laboratory coat and a chemical-resistant apron (e.g., polyethylene) during bulk transfers.

    • Rationale: Prevents skin exposure and systemic absorption in the event of a major spill.

  • Respiratory Protection :

    • Requirement: Conduct all operations within a certified chemical fume hood. If operations must occur outside a hood, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

    • Rationale: Mitigates inhalation risks during vigorous stirring, heating, or aerosol-generating procedures.

Step-by-Step Operational Protocol

To ensure a self-validating workflow, every step must be verifiable before proceeding to the next.

Phase 1: Pre-Operational Validation

  • Verify the fume hood monitor displays a safe face velocity (typically 0.4–0.6 m/s).

  • Inspect all PPE. Perform a manual air-inflation test on nitrile gloves to check for invisible micro-punctures prior to donning.

  • Ensure the workspace is clear of strong oxidizing agents, which can react exothermically with aliphatic esters.

Phase 2: Dispensing and Handling

  • Secure the Tripentyl borate source bottle using a clamp or secondary containment tray to prevent accidental tip-overs.

  • Use a positive displacement pipette or a glass syringe with a Luer-lock needle for extraction. Causality: Standard air-displacement pipettes are prone to dripping when handling low-surface-tension organic liquids, significantly increasing spill risks.

  • Transfer the reagent dropwise into the reaction vessel. If the reaction mixture contains trace moisture, controlled addition prevents rapid, uncontrolled exothermic hydrolysis.

Phase 3: Post-Operation Decontamination

  • Rinse all non-disposable glassware (syringes, beakers) with a non-polar solvent (e.g., hexane or ethyl acetate) before introducing them to aqueous washing streams.

  • Collect the solvent rinse in the designated organic waste container.

Workflow A 1. Pre-Op Validation Hood & PPE Check B 2. Reagent Transfer Use Positive Displacement A->B C 3. Reaction Integration Controlled Addition B->C D 4. Decontamination Solvent Rinse C->D E 5. Waste Segregation Organic Liquid Waste D->E

Standard operational workflow for safely handling Tripentyl borate in the laboratory.

Emergency Response & Spill Management

Immediate, protocol-driven action is required to mitigate exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Hold eyelids open to ensure complete irrigation (P305+P351+P338)[2]. Seek immediate ophthalmological evaluation.

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water (P264)[2].

  • Spill Containment : Do not use water to flush the spill. Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical absorbent pads) to soak up the liquid.

Disposal & Waste Management Plan

Tripentyl borate carries an Aquatic Chronic 4 (H413) classification, meaning it poses a long-term hazard to the aquatic environment[1]. Under no circumstances should this chemical be disposed of down the drain (P273) [2].

Step-by-Step Disposal Procedure :

  • Segregation : Deposit all tripentyl borate waste (including solvent rinses and contaminated absorbent pads) into a dedicated, high-density polyethylene (HDPE) container labeled "Non-Halogenated Organic Waste."

  • Labeling : Affix a GHS07 (Exclamation Mark) hazard label to the waste container, clearly detailing the contents as "Tripentyl borate / Flammable / Eye Irritant."

  • Storage : Store the waste container in a ventilated, fire-resistant cabinet, utilizing secondary containment to prevent leaks.

  • Final Disposition : Coordinate with a licensed hazardous waste management facility for high-temperature incineration, which is the regulatory standard for the destruction of borate esters (P501)[2].

SpillResponse Start Spill Detected Check Assess Volume Start->Check Small < 50 mL Use Absorbent Pads Check->Small Minor Large > 50 mL Evacuate & Call Hazmat Check->Large Major Collect Place in HDPE Waste Container Small->Collect Dispose High-Temp Incineration (No Drain Disposal) Large->Dispose Collect->Dispose

Decision tree for Tripentyl borate spill response and subsequent waste disposal.

References

  • Title: Tripentyl borate — Chemical Substance Information Source: NextSDS URL
  • Title: 621-78-3, Tripentyl borate Formula - ECHEMI Source: ECHEMI URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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